Ambazone

Catalog No.
S518327
CAS No.
539-21-9
M.F
C8H11N7S
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ambazone

CAS Number

539-21-9

Product Name

Ambazone

IUPAC Name

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea

Molecular Formula

C8H11N7S

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14)

InChI Key

ANZIOUQAFBXNHU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1,4-benzoquinone guanylhydrazone thiosemicarbazone, 1,4-benzoquinone guanylhydrazone thiosemicarbazone monohydrochloride, ambazone

Canonical SMILES

C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N

The exact mass of the compound Ambazone is 237.0797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. It belongs to the ontological category of hydrazone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Experimental Protocols for Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

To facilitate further research, here are the methodologies used in key studies elucidating Ambazone's mode of action.

Investigating Membrane Interaction

This protocol is based on model system studies to characterize this compound's interaction with phospholipid membranes [1].

  • Procedure:
    • Model System Preparation: Prepare liposomes (vesicles) from phospholipids to act as a model cellular membrane.
    • Fluorescence Probing: Incorporate the fluorescent probe 1-anilino-8-naphthalenesulfonate (ANS). ANS fluoresces weakly in water but strongly in hydrophobic environments.
    • Drug Incubation: Introduce this compound to the liposome suspension.
    • Measurement: Monitor changes in ANS fluorescence intensity using a spectrofluorometer. An increase in fluorescence indicates that this compound is interacting with the hydrophobic inner area of the lipid bilayer, displacing water molecules and allowing ANS to bind more effectively.
  • Key Measurement: The overall change in fluorescence intensity of ANS upon addition of this compound.
Assessing DNA Interaction via DNA Melting

This biophysical assay assesses the interaction between this compound and DNA [1].

  • Procedure:
    • Sample Preparation: Prepare a solution of double-stranded DNA (e.g., from calf thymus) in an appropriate buffer.
    • Baseline Profile: First, measure the DNA's "melting profile" without this compound. Heat the sample gradually while monitoring its absorbance at 260 nm using a UV-Vis spectrophotometer. As the DNA denatures (melts), the absorbance increases (hyperchromic effect). The temperature at which 50% of the DNA is denatured is the melting temperature ((T_m)).
    • Test Profile: Repeat the melting experiment with this compound added to the DNA solution.
    • Analysis: Compare the (T_m) values and the shape of the melting curves. Stabilization of DNA is indicated by an increase in (T_m), while destabilization is indicated by a decrease in (T_m).
  • Key Finding: The study concluded that the effect was dependent on this compound's protonation state, with the doubly positively charged form causing destabilization [1].

Pharmacological and Physicochemical Properties

Understanding this compound's properties is crucial for interpreting its mode of action and research applications. The table below summarizes key data.

Property Description / Value
Systemic Absorption Incomplete (35-50%) from gastrointestinal tract [1].
Protein Binding Weak binding to plasma proteins [1].
Cellular Binding Relatively strong binding to red blood cells [1].
Half-Life 6-7 hours [2].

| pKa Values | pK₁: 10.69 (equilibrium between negatively charged and neutral forms) pK₂: 7.39 (equilibrium between neutral and singly positively charged form) pK₃: 6.22 (equilibrium between singly and doubly positively charged form) [1]. | | Mutagenic Potential | Relatively weak interaction with DNA; mutagenic potential shown in some bacterial systems and human lymphocytes, particularly with metabolic activation [2] [1]. | | Therapeutic Dose (Experimental) | 60-125 mg/kg (orally in mice and rats) [1]. |

Visualizing the Multi-Faceted Mode of Action

The following diagram synthesizes the various mechanisms of this compound into a single pathway, illustrating how its different actions may contribute to its overall biological effects.

G cluster_membrane Membrane & Signaling Effects cluster_molecular Direct Molecular Targets cluster_outcomes Biological Outcomes This compound This compound MembraneInteraction Interaction with Cell Membrane This compound->MembraneInteraction DNAInteraction DNA Binding/Modulation This compound->DNAInteraction BacterialSynthesis Inhibition of Bacterial DNA, RNA & Protein Synthesis This compound->BacterialSynthesis ViralGlycoprotein Interaction with Viral Glycoprotein This compound->ViralGlycoprotein cAMPIncrease ↑ Cellular cAMP Levels MembraneInteraction->cAMPIncrease Immunomodulation Immunomodulation cAMPIncrease->Immunomodulation Antitumor Antitumor Activity Immunomodulation->Antitumor DNAInteraction->Antitumor Antibacterial Antibacterial Effect BacterialSynthesis->Antibacterial Antiviral Weak Antiviral Activity ViralGlycoprotein->Antiviral

This diagram illustrates the multi-faceted mechanisms of this compound, where membrane interaction and signaling effects (yellow/blue) converge with direct molecular targeting (red) to produce biological outcomes (blue) [2] [1] [3].

Research Applications and Considerations

  • Antitumor Research: this compound's unique, membrane-active and immunomodulatory mechanism differentiates it from classical cytotoxic chemotherapeutics [1] [3].
  • Antibacterial Applications: It remains clinically used as a local oral antiseptic (e.g., under brand names like Faringosept) for infections of the mouth and throat [2] [4].
  • Limitations: Its incomplete oral absorption (35-50%) and complex synthesis requiring high purity are important factors for research design [2] [1].

References

Pharmacokinetic and Absorption Data of Ambazone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data and experimental findings from the available research [1] [2].

Parameter Reported Value / Finding Experimental Context
Absorption (Oral) 35% - 50% Incomplete absorption from the gastrointestinal tract in rats and mice [2].
Protein Binding Weak Absorbed Ambazone binds only weakly to plasma proteins [2].
Erythrocyte Binding Relatively strong Binding to red blood cells is relatively strong [2].
Half-Life 6 - 7 hours Reported in the reviewed research [1].
Therapeutic Dose (Preclinical) 60 - 125 mg/kg Effective dose range when administered orally for 4-9 days in mice and rats [2].
pKa Values 10.69, 7.39, 6.22 Corresponds to equilibria between negatively charged/neutral, neutral/singly positive, and singly/doubly positive forms [2].
Water Solubility 0.2 mg / 100 mL Very low solubility in water at standard state [1].

Experimental Protocols and Methodologies

The key findings on this compound's absorption and action are derived from the following experimental approaches [2]:

  • Absorption and Distribution Studies: The extent of oral absorption (35-50%) and binding characteristics were determined after oral administration to rats and mice. The methods for quantifying absorption were not detailed in the abstract, but the findings on weak plasma protein binding and strong red blood cell binding suggest techniques like equilibrium dialysis or ultrafiltration were used.
  • Biophysical Analysis: The pKa values were determined using polarographic measurements. Interaction with model membrane systems (liposomes) was monitored using spectrophotometric and fluorescence measurements, with 1-anilino-8-naphthalenesulfonic acid (ANS) used as a fluorescence probe.
  • Mechanism of Action Studies:
    • Membrane Interaction: Spectrophotometric and fluorescence studies confirmed nonspecific interaction with the inner area of the phospholipid bilayer matrix of liposomes.
    • Cellular Effect: this compound was shown to induce an overall increase in cellular cAMP content in leukemia cells and macrophages.
    • DNA Interaction: DNA melting experiments demonstrated that different charged forms of this compound can either stabilize or destabilize the secondary structure of DNA.

The diagram below illustrates the key experimental workflows used to characterize this compound's properties.

G cluster_pharma Pharmacokinetic & Binding Studies cluster_biophys Biophysical Characterization cluster_moa Mechanism of Action Studies start This compound Characterization pk1 Oral Administration (Rats/Mice) start->pk1 bp1 Polarographic Measurements start->bp1 moa1 Spectrophotometry & Fluorescence Spectroscopy start->moa1 moa3 DNA Melting Experiments start->moa3 moa5 Cellular cAMP Measurement start->moa5 pk2 Analysis of Absorption & Binding pk1->pk2 pk3 Finding: 35-50% Absorption Weak Plasma Protein Binding Strong RBC Binding pk2->pk3 bp2 Finding: pKa Values (10.69, 7.39, 6.22) bp1->bp2 moa2 Finding: Nonspecific Membrane Interaction moa1->moa2 moa4 Finding: DNA Stabilization/ Destabilization moa3->moa4 moa6 Finding: Increased cAMP Content moa5->moa6

Diagram of the experimental workflows used to characterize this compound's properties. [2]

Summary and Research Implications

  • Limited Data Availability: The core data on this compound's pharmacokinetics comes from a 1990 review article [2], with Wikipedia providing a secondary, consolidating summary [1]. No recent, advanced human studies were located.
  • Key Challenge: The very low aqueous solubility of this compound (0.2 mg/100 mL) is a significant pharmaceutical hurdle that likely contributes to its incomplete and variable oral absorption [1].
  • Complex Mechanism: this compound's effects appear to be multi-faceted, involving interaction with cell membranes, modulation of secondary DNA structure, and influencing cellular cAMP levels, rather than a single, highly specific molecular target [2].

References

Synthesis Route and Chemical Background

Author: Smolecule Technical Support Team. Date: February 2026

Ambazone is synthesized via a condensation reaction. The general synthesis route and the structural characteristics of the final molecule are detailed below.

G This compound Synthesis and Purification Workflow 1,4-Benzoquinone 1,4-Benzoquinone Step 1: Condensation\n(Nucleophilic Attack) Step 1: Condensation (Nucleophilic Attack) 1,4-Benzoquinone->Step 1: Condensation\n(Nucleophilic Attack) Aminoguanidine Aminoguanidine Aminoguanidine->Step 1: Condensation\n(Nucleophilic Attack) Thiosemicarbazide Thiosemicarbazide Step 2: Cyclocondensation Step 2: Cyclocondensation Thiosemicarbazide->Step 2: Cyclocondensation Crude this compound Crude this compound Purification Process\n(Patented) Purification Process (Patented) Crude this compound->Purification Process\n(Patented) Purified this compound Purified this compound Impurities Impurities Intermediate\n(Not Fully Characterized) Intermediate (Not Fully Characterized) Step 1: Condensation\n(Nucleophilic Attack)->Intermediate\n(Not Fully Characterized)  Eliminates H₂O Intermediate\n(Not Fully Characterized)->Step 2: Cyclocondensation Step 2: Cyclocondensation->Crude this compound  Forms Azomethine Bonds (C=N) Purification Process\n(Patented)->Purified this compound Purification Process\n(Patented)->Impurities  Removes

Synthesis and purification workflow for this compound [1] [2] [3]

General Synthesis Route [1] [3]: this compound is typically obtained in a two-step synthetic method, starting from 1,4-benzoquinone. The process involves sequential reactions with aminoguanidine and thiosemicarbazide. The final structure contains hydrazone moieties, which are a class of hydrazones characterized by the -CONH-N=CH- formation [4].

Purification Patent and Technical Challenges

A significant technical challenge in this compound production is obtaining a high-purity, pharmaceutical-grade material, as the synthesis results in several by-products and impurities [2] [3].

Key Patent: Purification Process (WO2005028431A1) [2]

Aspect Details
Title Process for the purification of 1,4-benzoquinone guanylhydrazone thiosemicarbazone (this compound)
Key Problem Crude this compound contains problematic impurities that are difficult to remove.
Identified Impurities 1,4-Benzoquinone guanylhydrazone; 1,4-benzoquinone bis-guanylhydrazone; 1,4-benzoquinone guanylsemicarbazone; elemental sulfur.
Core Purification Method A two-step process involving maceration and recrystallization.
Step 1: Maceration Crude this compound is macerated with a non-polar solvent (e.g., toluene, benzene, o-xylene, n-hexane).
Step 2: Recrystallization The solid from Step 1 is recrystallized from a polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF) or an aliphatic alcohol.
Goal To obtain this compound with sufficient purity for use as an Active Pharmaceutical Ingredient (API).

Searching for Deeper Patent Information

For a more comprehensive patent analysis, I suggest you conduct a targeted search using the following official databases. The original synthesis patent was filed in the 1950s, so more recent documents will focus on improvements in purification or formulation [1].

  • Google Patents: Useful for a broad, user-friendly search. You can use the patent number WO2005028431A1 as a starting point for related citations and classifications [2].
  • USPTO Patent Public Search: For searching U.S. patents and applications specifically [5] [6].
  • Other International Offices: The European Patent Office (esp@cenet), the World Intellectual Property Organization (WIPO), and the Japan Patent Office provide free access to their databases [5].

References

Experimental Characterization of Ambazone Salts

Author: Smolecule Technical Support Team. Date: February 2026

A scientific study provides a detailed methodology for the characterization of a new ambazone–glutamate salt, employing a suite of complementary techniques [1]. The workflow and primary goals of this analysis are summarized in the diagram below.

G cluster_spectro Spectroscopic Techniques Start This compound Monohydrate & Glutamic Acid Process Solid Form Screening (Solvent-Drop Grinding) Start->Process XRPD X-ray Powder Diffraction (XRPD) Process->XRPD Spectro Spectroscopic Analysis Process->Spectro Thermal Thermal Analysis Process->Thermal Confirm Salt Formation Confirmed XRPD->Confirm FTIR FTIR Spectro->FTIR XPS XPS Spectro->XPS Raman Raman Spectro->Raman NMR 13C-NMR Spectro->NMR Thermal->Confirm FTIR->Confirm XPS->Confirm Raman->Confirm NMR->Confirm

Experimental workflow for this compound salt characterization [1]

The following table details the purpose and specific role of each technique in confirming the salt's formation and properties [1].

Technique Primary Role in Analysis
X-ray Powder Diffraction (XRPD) Determine crystal structure and lattice parameters (e.g., monoclinic system).
Fourier-Transformed Infrared (FTIR) Identify functional groups and detect shifts in bond vibrations upon salt formation.
X-ray Photoelectron Spectroscopy (XPS) Analyze elemental composition and chemical environment at the surface.
Raman Spectroscopy Provide complementary vibrational information to FTIR.
13C-NMR Spectroscopy Elucidate the molecular structure and carbon environment in solution.
Thermal Analysis (DSC/TGA) Characterize thermal stability, phase transitions, and decomposition points.

References

Spectroscopic Characterization of Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While detailed Ambazone spectra are unavailable, the search results contain complete characterization data for newly synthesized thiosemicarbazone derivatives, which share a core functional group with this compound. This provides a strong reference for the expected data and methodologies [1] [2].

The experimental workflow for the synthesis and characterization of these thiosemicarbazone compounds is summarized below:

G cluster_1 Structural Characterization Techniques cluster_2 Biological Assays Start Start: Compound Synthesis Step1 Reaction of thiosemicarbazide with 2-pyridinecarboxaldehyde (in methanol, with HCl catalyst) Start->Step1 Step2 Heat under reflux for 2 hours Step1->Step2 Step3 Filter and wash precipitate (recrystallize from methanol) Step2->Step3 Step4 Structural Confirmation Step3->Step4 Step5 Biological Activity Evaluation Step4->Step5 Tech1 FTIR Spectroscopy Step4->Tech1 Tech2 NMR Spectroscopy (¹H and ¹³C) Step4->Tech2 Tech3 Mass Spectrometry (ESI-MS) Step4->Tech3 Assay1 Antibacterial Activity (Microdilution Method, MIC) Step5->Assay1 Assay2 Antioxidant Activity Step5->Assay2 Assay3 Anticancer Activity (MTT Assay on A549 cells) Step5->Assay3

Figure 1: Experimental workflow for synthesis and characterization of thiosemicarbazone compounds, illustrating the steps from chemical reaction to biological activity testing.
Fourier-Transform Infrared (FTIR) Spectroscopy Data

The table below lists the FTIR vibrational assignments for the synthesized thiosemicarbazone compounds, which are crucial for identifying key functional groups [1] [2].

Compound Vibrational Assignments
L ν(NH): 3308 cm⁻¹; ν(CC): 1600, 1553 cm⁻¹; ν(CN), δ(CH): 1467, 1434, 1326, 1257, 1189, 998, 754, 693 cm⁻¹
L1 ν(NH): 3268 cm⁻¹; ν(CC): 1591, 1538 cm⁻¹; ν(CN), δ(CH): 1468, 1435, 1322, 1294, 1148, 1186, 1034, 998 cm⁻¹; ν(CN), δ(CH), ν(CCl): 754 cm⁻¹

Experimental Protocol for FTIR [1] [3]:

  • Technique: Fourier-Transform Infrared Spectroscopy.
  • Sample Preparation: Not specified in the provided results, but common practices for solid organic compounds include compressed KBr pellets or analysis with an Attenuated Total Reflectance (ATR) diamond crystal.
  • Data Acquisition: The spectra are acquired to identify functional groups and confirm the formation of the desired molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following table summarizes the ¹H NMR spectral data for two representative thiosemicarbazone compounds, providing detailed information on their chemical structure [1] [2].

Compound Chemical Formula ¹H NMR Data (δ in ppm, Solvent: DMSO-d₆)
L C₁₃H₁₂N₄S 7.19–7.66 (m, 5H, CH_phenyl_), 7.84–7.86 (m, 1H, CH_pyridine_), 8.11 (s, 1H, CH), 8.45–8.47 (m, 1H, CH_pyridine_), 8.59–8.79 (m, 2H, CH_pyridine_), 10.27 (s, 1H, NH), 12.05 (s, 1H, NH)
L1 C₁₃H₁₁N₄SCl 7.32–7.65 (m, 4H, CH_phenyl_), 7.84–7.85 (m, 1H, CH_pyridine_), 7.86–7.87 (s, 1H, CH_pyridine_), 8.21 (s, 1H, CH), 8.38–8.39 (m, 1H, CH_pyridine_), 8.59–8.60 (m, 1H, CH_pyridine_), 10.24 (s, 1H, NH), 12.20 (s, 1H, NH)

Experimental Protocol for NMR [1]:

  • Technique: ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy.
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
  • Analysis: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are reported as singlet (s) and multiplet (m), and proton counts are provided for each signal.

References

Ambazone thermal stability and decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Transformation Pathways Between Solid Forms

The diagram below illustrates the characterized solid-state transformations of Ambazone, including the conditions under which these changes occur.

ambazone_stability This compound Solid Form Transformation Pathways Monohydrate Monohydrate Anhydrous Anhydrous Monohydrate->Anhydrous Dehydration (Heating / Low RH) Anhydrous->Monohydrate Re-hydration (High RH / Aqueous) Acetate_Salt Acetate_Salt Anhydrous->Acetate_Salt Salt Formation (Acetic Acid) Acetate_Salt->Monohydrate Conversion (High Temp & RH) Degradation Degradation Acetate_Salt->Degradation Aqueous Solution (Over time)

Solid form transitions of this compound under various environmental stresses.

Experimental Protocols for Characterization

If you are investigating similar solid-form transformations, the following experimental methodologies have been successfully applied to this compound.

  • Thermal Analysis (DSC/TGA): Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to identify thermal events. For this compound monohydrate, TGA shows a mass loss step corresponding to the release of water molecules upon heating. DSC can detect the associated endothermic peak. The dehydration is reversible, as the anhydrous form can reabsorb moisture under high humidity [1] [2].
  • Temperature-Dependent X-ray Powder Diffraction (TD-XRPD): Perform XRPD analysis while gradually increasing the sample temperature. This technique directly monitors changes in the crystal structure. For this compound, it can confirm the transition from the crystalline monohydrate form to the anhydrous form upon dehydration, and back again upon cooling and re-hydration [1].
  • Variable Humidity Stability Studies: Place samples of the anhydrous form and the acetate salt solvate in stability chambers under controlled high relative humidity (RH) and elevated temperature (e.g., 40°C/75% RH). Monitor the physical form over time using XRPD to check for conversion to the more stable monohydrate form [1].
  • Powder Dissolution Measurements: Compare the dissolution rate of different forms (e.g., monohydrate vs. acetate salt solvate) in water or physiological media using a dissolution tester. The acetate salt solvate of this compound demonstrated a significantly higher dissolution rate, which is a key factor for bioavailability [1].

Summary of Characterized this compound Forms

The table below consolidates key data on the three solid forms of this compound identified in the literature.

Solid Form Key Characteristics Transformation Conditions Impact on Solubility

| Monohydrate | • Monoclinic crystal system (P21/c space group) • 3D network structure stabilized by water molecules [1] [2] | • Reversibly dehydrates to anhydrous form upon heating [1] | Standard solubility, lower than the acetate salt [1] | | Anhydrous | • 2D network structure via hydrogen bonds [1] | • Reversibly converts back to monohydrate under high humidity or in aqueous conditions [1] | Similar to or lower than the monohydrate form [1] | | Acetate Salt Solvate | • Novel salt solvate form • Improved solubility & dissolution rate [1] | • Converts to monohydrate at high temperature and humidity • Transforms in aqueous solution over time [1] | Substantially improved solubility and dissolution rate in water and physiological media [1] |

Research Implications and Gaps

The available data provides a foundation for pharmaceutical development, though some information remains limited.

  • Form Selection Advice: The acetate salt solvate is a promising candidate if your goal is to enhance the dissolution rate and potential bioavailability of this compound, though it requires controlled storage conditions (low humidity and temperature) to maintain its physical form [1].
  • Identified Knowledge Gap: The current literature provides a clear picture of solid-state transformations but lacks specific data on high-temperature thermal decomposition, such as the identity of degradation products, kinetic parameters, or degradation mechanisms.

References

Ambazone antimicrobial testing protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scope

Ambazone, chemically defined as [4-(2-(Diaminomethylidene)hydrazinyl)phenyl]iminothiourea, is an oral antiseptic agent first patented in 1957 [1] [2]. It is characterized as a dark brown, odorless, and tasteless powder [1]. Its primary clinical use is against Gram-positive bacteria, including cocci, making it a relevant subject for research into new antimicrobial agents and formulations [1] [2] [3].

The purpose of this application note is to provide researchers and drug development professionals with a detailed framework for evaluating the antimicrobial efficacy of this compound and its novel solid forms, such as its glutamate salt or acetate salt solvate, which have shown improved solubility and dissolution rates [4] [5]. The protocols herein cover basic susceptibility testing, advanced time-kill kinetics, and quality control of the raw material.

Physical-Chemical Characterization of this compound

Prior to biological testing, a thorough physicochemical characterization of the this compound sample is crucial, as its solid form can significantly impact solubility and bioavailability.

Solubility and Spectral Properties

The following table summarizes key physical properties of this compound, which are critical for preparing stock solutions for in vitro testing [1].

Table 1: Physical-Chemical Properties of this compound

Property Value / Description
Molecular Formula C₈H₁₁N₇S
Molar Mass 237.28 g/mol
Appearance Dark Brown Powder
Melting Point 192–194 °C (decomposition)
UV-Vis λ_max (Water) 403 nm
UV-Vis λ_max (Ethanol) 440-445 nm
Solubility in Water 0.2 mg / 100 mL
Solubility in Dimethyl Sulfoxide 2.5 g / 100 mL
Solubility in Ethanol 85 mg / 100 mL
Handling and Solution Preparation
  • Stock Solution Preparation: Due to its very low aqueous solubility, stock solutions for in vitro testing are typically prepared in dimethyl sulfoxide (DMSO). A common approach is to dissolve this compound in DMSO to create a high-concentration stock (e.g., 10-100 mM), which is then diluted into aqueous microbiological media. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid antimicrobial effects on the test organisms.
  • Salt Forms: Research indicates that salt forms, like the this compound-acetate salt solvate, offer substantially improved solubility and dissolution rate in water and physiological media [5]. When testing such novel forms, the solubility and stability in the chosen solvent should be characterized anew.

Antimicrobial Testing Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard, quantifiable assay for this purpose.

Experimental Workflow:

The following diagram outlines the key steps in the broth microdilution protocol.

MIC_Workflow Start Prepare this compound Stock Solution A Dilute in Broth Media (Create 2x Serial Dilutions) Start->A B Inoculate with Bacterial Suspension (Final ~5x10^5 CFU/mL) A->B C Incubate 18-24h (35±2°C) B->C D Measure Optical Density (at 600 nm) C->D E Determine MIC D->E F Subculture on Agar (For MBC Determination) D->F

Detailed Protocol:

  • Materials:

    • Test Compound: this compound (or its salt form) [1] [5].
    • Solvent: Sterile DMSO.
    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.
    • Inoculum: Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates, including MRSA [3].
    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
  • Procedure: a. Compound Dilution: Prepare a 20 mM stock solution of this compound in DMSO. Perform a two-fold serial dilution of the stock in CAMHB across the microtiter plate, resulting in a final volume of 100 µL per well and a typical concentration range of 0.5 to 512 µM. Include a growth control (medium + inoculum) and a sterility control (medium only). b. Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard, which equals approximately 1-5 x 10⁸ CFU/mL. Further dilute this suspension in CAMHB to achieve a final inoculum of about 5 x 10⁵ CFU/mL in each well. c. Inoculation: Add 100 µL of the prepared inoculum to each well of the compound dilution plate, bringing the total volume to 200 µL. The final DMSO concentration should be ≤1%. d. Incubation: Cover the plate and incubate at 35±2°C for 16-20 hours without shaking. e. Reading Results: Determine the MIC visually or spectrophotometrically by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration of this compound that completely inhibits visible growth (OD similar to the sterility control).

  • Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum. To determine it, subculture 10-100 µL from each well showing no visible growth onto Mueller-Hinton Agar plates. After incubation, the MBC is the lowest concentration from which ≤5 colonies grow.

Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bactericidal activity of this compound over time.

Experimental Workflow:

The procedure for conducting a time-kill study is summarized below.

TimeKill_Workflow Start Prepare Cultures with This compound (0.5x, 1x, 2x, 4x MIC) A Incubate with Shaking (35±2°C) Start->A B Sample at Time Points (e.g., 0, 2, 4, 6, 24h) A->B C Serially Dilute Samples B->C D Plate on Agar C->D E Count Colonies after Incubation D->E F Plot Log CFU/mL vs. Time E->F

Detailed Protocol:

  • Procedure: a. Setup: Prepare flasks containing CAMHB and this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the drug. b. Inoculation: Inoculate each flask with a log-phase bacterial culture to a final density of ~5 x 10⁵ CFU/mL. c. Sampling: Immediately after inoculation (time 0) and at predetermined time points (e.g., 2, 4, 6, and 24 hours), remove a known volume (e.g., 1 mL) from each flask. d. Viable Count: Perform serial 10-fold dilutions of each sample in sterile saline or phosphate-buffered saline. Plate a suitable volume (e.g., 100 µL) of each dilution onto Mueller-Hinton Agar plates in duplicate. After 18-24 hours of incubation, count the colonies on plates yielding 30-300 colonies and calculate the viable bacterial density (CFU/mL). e. Analysis: Plot the log₁₀ CFU/mL against time for each concentration. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Synthesis and Quality Control of this compound

Synthesis of this compound and Novel Solid Forms
  • Classical Synthesis: this compound can be synthesized in a two-step process involving the reaction of 1,4-benzoquinone with aminoguanidine and thiosemicarbazide [1] [2]. A key challenge is obtaining pharmaceutical-grade material due to the potential for high amounts of by-products and decomposition products [1].
  • Novel Solid Forms: To overcome solubility limitations, researchers have developed new solid forms.
    • This compound-Glutamate Salt: This can be obtained using a solvent-drop grinding procedure of this compound monohydrate with glutamic acid [4].
    • This compound Acetate Salt Solvate: This form demonstrates a substantial improvement in solubility and dissolution rate compared to the parent compound [5].
Analytical Methods for Characterization and QC

The following techniques are essential for confirming the identity, purity, and solid-form structure of synthesized this compound batches.

Table 2: Analytical Techniques for this compound Characterization

Technique Application in this compound QC Key Findings from Literature
X-ray Powder Diffraction (XRPD) Fingerprinting crystal phases; identifying polymorphs. Used to distinguish between this compound monohydrate, anhydrous, and acetate salt solvate forms [5].
Thermal Analysis (DSC/TGA) Determining melting point, dehydration, and thermal stability. Confirmed reversible transformation between monohydrate and anhydrous forms [5].
Spectroscopy (FTIR, Raman, NMR) Verifying chemical structure and functional groups. Combined use with XRPD confirmed the formation of the this compound-glutamate salt [4].
Dissolution Testing Measuring the release rate of the drug in physiological media. The acetate salt solvate showed a significantly higher dissolution rate than other forms [5].
HPLC/UV-Vis Quantifying this compound content and assessing purity. Can be used to monitor degradation products and ensure batch-to-batch consistency.

References

Application Notes and Protocols: Investigation of Ambazone's Antitumor Activity in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a small molecule with a molecular weight of 237.28 g/mol that has demonstrated significant antitumor properties in various experimental models alongside its known antiseptic uses [1]. As a potential second-generation antineoplastic agent, this compound exhibits a unique mechanism of action distinct from classical cytotoxic compounds, characterized by its membrane-active properties and potential immunomodulatory effects [2] [3]. Its favorable toxicity profile with no significant cardiovascular, CNS, metabolic, or gastrointestinal side-effects at intravenous doses up to 10⁻⁵ mol/kg and oral doses up to 10⁻³ mol/kg makes it a promising candidate for oncological development [1]. These application notes provide a comprehensive reference for researchers investigating this compound's antitumor mechanisms and efficacy across standardized experimental models.

Antitumor Efficacy Profile in Experimental Models

Summary of Experimental Antitumor Activity

Extensive in vivo studies conducted in murine and rat models have demonstrated that this compound exhibits broad-spectrum antitumor activity against various transplantable tumors when administered orally over 4-9 days [2]. The table below summarizes the key efficacy parameters established through these preclinical investigations:

Table 1: Summary of this compound's Antitumor Efficacy in Experimental Models

Experimental Model Effective Dose Range Administration Route & Duration Key Efficacy Findings
Various transplantable tumors (mice & rats) 60-125 mg/kg [2] Oral, 4-9 days [2] Significant antitumor activity across multiple models [2]
L1210 & P388 leukemia (murine) Not specified Oral Prolonged survival time and cures achieved [1]
P388 leukemia (murine) 125 mg/kg [2] Oral, 4-9 days Established as responsive model [2]
B6D2F1 mice (age-dependent) Varied by age Oral Antileukemic action and immune suppression observed [4]
Combination Therapy Potential

Research has also explored this compound's potential in combination therapies. A synergistic cytotoxic effect was observed when dihydrothis compound (a reduced form of this compound) was combined with human recombinant tumor necrosis factor alpha (TNF-α) [4]. This combination approach resulted in enhanced tumor cell killing compared to either agent alone, suggesting potential for combination regimens in clinical applications [4].

Experimental Protocols

In Vivo Antitumor Efficacy Testing

Purpose: To evaluate the antitumor activity of this compound against established transplantable tumors in murine models.

Materials:

  • Experimental animals: Mice (B6D2F1 strain) or rats with specific pathogen-free status [4]
  • Tumor models: L1210 leukemia, P388 leukemia, or other transplantable tumors [2] [1]
  • This compound: Pure compound (CAS 539-21-9) [5]
  • Vehicle: Appropriate solvent based on this compound's solubility profile (e.g., dimethyl sulfoxide for stock solutions) [1]
  • Equipment: Standard animal housing with controlled environment, oral gavage equipment, calipers for tumor measurement

Procedure:

  • Tumor Implantation: Implant tumor cells (1×10⁵ to 1×10⁶ cells/mouse) subcutaneously or intraperitoneally into experimental animals [1].
  • Randomization: Randomize animals into treatment and control groups (typically n=8-10 per group) 24 hours post-tumor implantation.
  • Drug Formulation: Prepare this compound suspension fresh daily in appropriate vehicle based on solubility characteristics [1].
  • Dosing Regimen: Administer this compound orally at doses ranging from 60-125 mg/kg body weight once daily for 4-9 consecutive days [2].
  • Control Groups: Include vehicle-treated control groups and appropriate positive controls if available.
  • Endpoint Monitoring:
    • Monitor tumor growth by caliper measurements biweekly for subcutaneous models
    • Record survival daily for leukemic models
    • Calculate mean survival time (MST) and percent increase in life span (%ILS) using the formula: %ILS = [(MST_treated / MST_control) - 1] × 100 [1]
    • Monitor body weight changes as an indicator of treatment toxicity

Data Analysis: Compare tumor volumes and survival curves between treatment and control groups using appropriate statistical tests (Student's t-test for tumor volume, log-rank test for survival). Significance is typically defined as p < 0.05.

Membrane Interaction Studies

Purpose: To characterize this compound's interaction with model membrane systems using spectroscopic methods.

Materials:

  • This compound: Pure compound (CAS 539-21-9) [5]
  • Model membranes: Liposomes (phospholipid vesicles)
  • Fluorescence probe: 1-anilino-8-naphthalenesulfonic acid (ANS) [2]
  • Buffer: Appropriate physiological buffer (e.g., phosphate-buffered saline, pH 7.4)
  • Equipment: Spectrofluorometer, spectrophotometer, lipid extrusion apparatus

Procedure:

  • Liposome Preparation: Prepare unilamellar liposomes from phosphatidylcholine using extrusion techniques [2].
  • ANS Labeling: Incorporate ANS fluorescent probe into liposome membranes at appropriate molar ratios [2].
  • Sample Preparation: Prepare this compound solutions in concentration series (typically 1-100 µM) in suitable buffer [2].
  • Fluorescence Measurement:
    • Incubate this compound with ANS-labeled liposomes for 15-30 minutes at room temperature
    • Measure fluorescence emission spectra with excitation at 360-380 nm
    • Monitor changes in ANS fluorescence intensity and emission maxima
  • Absorbance Spectroscopy:
    • Record absorption spectra of this compound in presence and absence of liposomes
    • Monitor spectral shifts indicating membrane partitioning

Data Analysis: Calculate changes in fluorescence parameters (intensity, λmax shifts) as function of this compound concentration. Determine binding constants using appropriate models (e.g., Scatchard analysis).

G This compound Membrane Interaction Study Workflow Start Start LiposomePrep Prepare Unilamellar Liposomes Start->LiposomePrep ANSLabeling Incorporate ANS Fluorescent Probe LiposomePrep->ANSLabeling AmbazoneSeries Prepare this compound Concentration Series ANSLabeling->AmbazoneSeries Incubation Incubate this compound with ANS-Labeled Liposomes AmbazoneSeries->Incubation FluorescenceMeasure Measure Fluorescence Emission Spectra Incubation->FluorescenceMeasure AbsorbanceMeasure Record Absorption Spectra Incubation->AbsorbanceMeasure DataAnalysis Analyze Binding Parameters FluorescenceMeasure->DataAnalysis AbsorbanceMeasure->DataAnalysis End End DataAnalysis->End

DNA Interaction Studies

Purpose: To evaluate this compound's interaction with DNA and its effect on DNA stability.

Materials:

  • This compound: Pure compound (CAS 539-21-9) [5]
  • DNA: Calf thymus DNA or plasmid DNA
  • Buffers: Various pH buffers to control this compound protonation state (pH 5.0-8.0)
  • Equipment: UV-Vis spectrophotometer with temperature control, fluorometer

Procedure:

  • Sample Preparation:
    • Prepare DNA solutions at appropriate concentrations (typically 50-100 μg/mL)
    • Prepare this compound solutions at various concentrations in buffers of different pH to control protonation state [2]
  • DNA Melting Experiments:
    • Mix this compound with DNA solutions at desired drug:DNA ratios
    • Heat samples from 25°C to 95°C with continuous monitoring of absorbance at 260 nm
    • Record melting curves in presence and absence of this compound
  • Spectroscopic Binding Studies:
    • Record absorption spectra of this compound with increasing DNA concentrations
    • Monitor hypochromic and bathochromic shifts indicating binding
    • For fluorescent derivatives, measure fluorescence quenching upon DNA addition

Data Analysis: Determine DNA melting temperature (Tm) from melting curves. Calculate changes in Tm (ΔTm) in presence of this compound. Analyze binding constants from spectroscopic titration data using McGhee-von Hippel or Scatchard models.

Mechanism of Action Studies

Proposed Antitumor Mechanisms

This compound exhibits a multifactorial mechanism of action that differentiates it from conventional cytotoxic agents, with several interconnected pathways contributing to its overall antitumor effect:

Table 2: Mechanisms of this compound's Antitumor Action

Mechanism Category Specific Effects Experimental Evidence
Membrane Interaction Non-specific interaction with inner phospholipid bilayer matrix of liposomes [2] Spectrofluorometric studies with ANS probe [2]
Immunomodulation Mediation of antitumor effect via immune system; increase in cellular cAMP content in leukemia cells and macrophages [2] [3] In vivo tumor models with immunocompetent hosts [2]
Nucleic Acid Interaction pH-dependent dual effect: stabilization of DNA secondary structure (neutral/singly charged species) vs. destabilization (doubly positively charged form) [2] DNA melting experiments; spectroscopic binding studies [2]
Secondary Metabolic Effects Inhibition of bacterial DNA, RNA and protein syntheses in gut microbiota [2] Microbial sensitivity testing [2]
Signaling Pathway Integration

The diagram below illustrates the integrated mechanisms through which this compound exerts its antitumor activity, highlighting the interplay between membrane effects, immunomodulation, and nucleic acid interactions:

G Integrated Mechanisms of this compound Antitumor Activity cluster_membrane Membrane Interactions cluster_immune Immunomodulatory Effects This compound This compound MembraneInteraction Non-specific Membrane Interaction This compound->MembraneInteraction ImmuneModulation Immune System Modulation This compound->ImmuneModulation DNAInteraction pH-Dependent DNA Stabilization/Destabilization This compound->DNAInteraction cAMPIncrease Increased Cellular cAMP Content MembraneInteraction->cAMPIncrease AntitumorEffect Overall Antitumor Effect MembraneInteraction->AntitumorEffect cAMPIncrease->ImmuneModulation Potential Crosstalk MacrophageActivation Macrophage Activation ImmuneModulation->MacrophageActivation ImmuneModulation->AntitumorEffect subcluster subcluster cluster_nucleic cluster_nucleic DNAInteraction->AntitumorEffect

Pharmacokinetic Properties and ADMET Profile

Understanding this compound's pharmacokinetic behavior and safety profile is essential for appropriate experimental design and interpretation of results. The table below summarizes key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics:

Table 3: Pharmacokinetic and Toxicological Profile of this compound

Parameter Findings Experimental System
Absorption 35-50% absorbed from gastrointestinal tract after oral administration [2] Rats and mice [2]
Protein Binding Weak binding to plasma proteins; relatively strong binding to red blood cells [2] In vitro binding studies [2]
Blood-Brain Barrier Does not cross the blood-brain barrier [1] CNS side effect profiling [1]
Half-Life 6-7 hours [1] Pharmacokinetic studies in rodents [1]
Mutagenic Potential Relatively weak interaction with DNA; mutagenic in bacterial systems and human lymphocytes with metabolic activation [2] AMES test; C-test [2] [1]
Acute Toxicity (LD₅₀) Rat (oral): 750 mg/kg; Mouse (oral): 1000 mg/kg; Guinea pig (oral): 80 mg/kg [5] Acute toxicity testing [5]
Target Organs of Toxicity Gastrointestinal tract (due to inhibition of bacterial DNA/RNA/protein synthesis) [2] Histopathological examination [2]

Conclusion

This compound represents a promising antitumor agent with a unique mechanism of action centered around membrane interactions and immunomodulatory effects. The protocols outlined in this document provide standardized methods for evaluating its efficacy and mechanisms across various experimental models. Researchers should note that this compound's pH-dependent speciation significantly influences its biological activity, with the neutral and singly charged forms stabilizing DNA while the doubly charged form destabilizes nucleic acid structure [2]. Additionally, the 35-50% oral bioavailability and 6-7 hour half-life should be considered when designing in vivo efficacy studies [2] [1]. The compound's favorable safety profile with absence of significant cardiovascular and CNS effects, combined with its broad-spectrum antitumor activity in preclinical models, supports its continued investigation as a potential anticancer therapeutic agent [3] [1].

References

Comprehensive Application Notes and Protocols: Ambazone Salt Forms for Enhanced Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ambazone and Its Solubility Challenges

This compound ([4-(2-(diaminomethylidene)hydrazinyl)phenyl]iminothiourea) is an antimicrobial compound with a history of use as an oral antiseptic in various regions including Russia, Poland, Romania, and countries of the former Soviet Union. [1] First patented in 1957 by Bayer under the trade name Iversal, this compound has demonstrated not only local antibacterial properties at the buccal pharyngeal cavity level but also antineoplastic activity against various transplantable tumors in mice and rats. [2] [3] Despite its therapeutic potential, this compound faces significant pharmaceutical development challenges due to its poor aqueous solubility (approximately 0.2 mg/100 mL in water), which substantially limits its bioavailability and clinical efficacy. [1] This solubility limitation represents a critical formulation hurdle that must be addressed to fully exploit the therapeutic potential of this compound, particularly for systemic administration where higher bioavailability is essential for efficacy.

The structural characteristics of this compound contribute to its solubility challenges. This compound exists in different solid-state forms including monohydrate (C8H11N7S·H2O) and anhydrous forms, each with distinct crystalline arrangements and properties. [4] this compound undergoes three protonation reactions with pKa values at 10.69 (equilibrium between negatively charged and neutral forms), 7.39 (equilibrium between neutral and singly positively charged form), and 6.22 (equilibrium between singly and doubly positively charged form). [2] This ionization profile creates opportunities for salt formation with appropriate counterions, representing a promising strategy to modify the solid-state properties and enhance dissolution characteristics without altering the fundamental pharmacological activity of the molecule.

Rationale for Salt Formation in Solubility Enhancement

Pharmaceutical salt formation represents a well-established and widely employed approach to improve the solubility, dissolution rate, and consequent bioavailability of poorly soluble acidic or basic active pharmaceutical ingredients (APIs). [5] For ionizable compounds like this compound, salt formation offers several distinct advantages over other formulation strategies. Pharmaceutical salts typically exhibit significantly higher solubility in gastric and intestinal fluids compared to their non-ionic counterparts, which can lead to enhanced absorption and systemic exposure. [2] Additionally, because salt solubility is often pH-dependent, this property can be strategically manipulated to achieve selective dissolution in specific segments of the gastrointestinal tract, providing opportunities for delayed and sustained release formulations. [2]

The fundamental principle underlying successful salt formation is the pKa difference between the API and the counterion. According to established pharmaceutical sciences literature, a pKa difference of at least 2-3 units between a basic API and acidic counterion (or vice versa) generally ensures successful proton transfer and stable salt formation. [2] For this compound, with its pKa values of 10.69, 7.39, and 6.22 for the various protonation equilibria, appropriate acidic counterions can be selected to facilitate salt formation. For instance, α-lipoic acid (LA) with a pKa of approximately 5.3-4.76 provides a sufficient pKa difference for salt formation with this compound. [2] Similarly, other organic acids such as acetic acid (pKa ≈ 4.76), niflumic acid, lactic acid, and p-aminobenzoic acid have been successfully employed to form salts with this compound, each offering distinct solid-state properties and performance characteristics. [5]

Table 1: pKa Values and Salt Formation Potential for this compound with Selected Counterions

Compound pKa Values pKa Difference (Relative to this compound) Salt Formation Potential
This compound 10.69, 7.39, 6.22 - Reference compound
α-Lipoic acid 5.3-4.76 1.46-2.23 (vs. pKa 6.22) Favorable
Acetic acid 4.76 1.46 (vs. pKa 6.22) Favorable
Niflumic acid ~4.4 ~1.8 (vs. pKa 6.22) Favorable
p-Aminobenzoic acid 4.89 (carboxyl) 1.33 (vs. pKa 6.22) Favorable

Summary of Successful this compound Salt Forms

Research efforts have yielded several successful this compound salt forms with improved physicochemical properties. The this compound acetate salt solvate represents one of the most promising salt forms, demonstrating substantial solubility and dissolution rate improvement in both water and physiological media compared to this compound monohydrate and anhydrous forms. [4] Powder dissolution measurements revealed that the acetate salt solvate form dissolves more rapidly and achieves higher concentrations than the parent this compound forms, which is particularly valuable for enhancing bioavailability. [4] [6] However, this form requires controlled storage conditions as it can transform to the monohydrate form under elevated temperature and humidity conditions. [4] Despite this stability consideration, researchers have concluded that "despite the requirement for controlled storage conditions, the acetate salt solvated form could be an alternative to this compound when solubility and bioavailability improvement is critical for the clinical efficacy of the drug product." [4] [6]

Other successful this compound salt forms include the this compound-lipoic acid salt (this compound lipoate), which crystallizes in the triclinic system and demonstrates distinct thermal behavior compared to the starting materials. [2] The formation of this salt was confirmed through Fourier-transform infrared spectroscopy (FTIR), which suggested deprotonation of the carboxylic group of lipoic acid and protonation of the secondary amine of this compound. [2] Similarly, this compound salts with niflumic acid, p-aminobenzoic acid (PABA), and lactic acid have been successfully prepared and characterized. [5] The PABA salt is particularly noteworthy as it exhibits not only improved solubility but also enhanced antibacterial activity, representing a double benefit for pharmaceutical development. [5]

Table 2: Summary of Characterized this compound Salt Forms and Their Properties

Salt Form Crystal System Solubility Improvement Key Characteristics Stability Considerations
This compound acetate salt solvate Not specified Substantial improvement in water and physiological media Enhanced dissolution rate Transforms to monohydrate at elevated temperature/RH
This compound lipoate Triclinic Not quantitatively reported Different thermal behavior Thermally stable
This compound niflumate Not specified Not quantitatively reported Salt formation confirmed by FTIR Not reported
This compound PABA salt Not specified Improved solubility Enhanced antibacterial activity Not reported
This compound lactate Not specified Not quantitatively reported Salt formation confirmed Not reported

Detailed Experimental Protocols

Solvent-Drop Grinding Method for this compound Salt Preparation

The solvent-drop grinding (SDG) method represents a versatile, efficient, and environmentally friendly approach for preparing this compound salts. This mechanochemical method offers advantages over solution-based crystallization, including reduced solvent consumption, faster processing times, and the ability to obtain products that might be difficult to crystallize from solution. [2] The following protocol details the standard SDG procedure for preparing this compound salts:

  • Step 1: Material Preparation - Obtain this compound monohydrate (Microsin SRL Bucharest Romania) and the selected counterion (e.g., α-lipoic acid from Alfa Aesar). Use these compounds without further purification. Weigh this compound and the counterion in a 1:1 molar ratio (typically 255.3 mg this compound with 206.32 mg lipoic acid). Select an appropriate solvent based on the counterion's solubility characteristics; ethanol (PA grade) has been successfully employed for several this compound salts. [2]

  • Step 2: Grinding Procedure - Place the weighed mixture in an agate mortar. Gradually add the solvent (2 mL ethanol) in drops while continuously grinding the mixture with a pestle. Continue the grinding process at room temperature until a dried compound is obtained. The typical grinding time ranges from 30-60 minutes, depending on the specific counterion and the desired product characteristics. [2]

  • Step 3: Product Collection - After the grinding process is complete, collect the resulting solid material. The product may be further dried under reduced pressure if necessary to remove any residual solvent. Store the final product in a sealed container protected from light and moisture until characterization. [2]

For the preparation of this compound acetate salt solvate, an alternative solution-based crystallization method may be employed. In this approach, this compound is dissolved in a mixture with acetic acid under heating, followed by slow evaporation or cooling crystallization. The specific solvent ratios, temperature profiles, and crystallization conditions should be optimized for each specific salt system. [4]

Solution-Based Crystallization Method

While solvent-drop grinding offers numerous advantages, solution-based crystallization remains a valuable alternative for this compound salt preparation, particularly for single crystal growth suitable for structural determination by single-crystal X-ray diffraction (SC-XRD). The following protocol outlines a general approach for solution-based crystallization of this compound salts:

  • Step 1: Solution Preparation - Dissolve this compound and the selected counterion in a suitable solvent system at elevated temperature (typically 40-60°C). Common solvent systems include methanol/water, ethanol/water, acetonitrile/water, acetone/water, or tetrahydrofuran/water mixtures. The optimal solvent composition varies depending on the specific counterion; for instance, methanol/water mixtures have been successfully employed for certain salt solvates. [7]

  • Step 2: Crystallization Induction - Use one of the following methods to induce crystallization: (a) Slow evaporation of the solvent at room temperature or controlled temperature; (b) Gradual cooling of the saturated solution; (c) Addition of an antisolvent. The choice of method depends on the solubility characteristics of the resulting salt form.

  • Step 3: Crystal Harvesting - Once crystals of appropriate size and quality have formed (typically after 24-72 hours), collect them by filtration or decantation. Rinse the crystals with a small amount of cold solvent to remove residual mother liquor. Air-dry or dry under reduced pressure at room temperature. [4]

Salt Formation Screening Protocol

For comprehensive screening of potential this compound salt forms, the following high-throughput approach is recommended:

  • Step 1: Counterion Selection - Select a diverse range of pharmaceutically acceptable counterions based on pKa considerations, safety profiles, and commercial availability. Include acids such as lipoic acid, acetic acid, niflumic acid, lactic acid, p-aminobenzoic acid, glutamic acid, and hydrochloric acid. [2] [5]

  • Step 2: Parallel Screening - Set up parallel experiments using both solvent-drop grinding and solution-based crystallization methods. For SDG, use a vibrational mill or parallel grinding apparatus for consistency. For solution-based approaches, use multi-well plates with varying solvent compositions and this compound:counterion ratios (1:1, 1:2, 2:1).

  • Step 3: Initial Characterization - Characterize all resulting solids initially by X-ray powder diffraction (XRPD) to identify new crystalline phases distinct from the starting materials. Follow with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify thermally-induced transformations and determine solvate/hydrate formation. [2] [4]

Analytical Techniques for Characterization

Comprehensive characterization of this compound salt forms is essential to confirm salt formation, understand solid-state properties, and predict performance. The following analytical techniques provide complementary information about the physicochemical properties of the resulting salts:

  • X-ray Powder Diffraction (XRPD) - XRPD is a primary technique for identifying new crystalline phases and confirming salt formation. The powder diffraction pattern of a new this compound salt should exhibit distinct features compared to both this compound and the counterion. [2] For example, the this compound lipoate salt crystallizes in the triclinic system with lattice parameters: a = 9.36 Å, b = 7.73 Å, c = 7.35 Å and α = 76.41°, β = 94.38°, γ = 99.32°. [2] Indexing of the powder pattern can be performed using the Dicvol method to determine the crystal system and unit cell parameters. [2]

  • Thermal Analysis - Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide critical information about the thermal behavior of this compound salts. These techniques can identify dehydration/desolvation events, phase transitions, and decomposition temperatures. [2] For this compound salts, DSC typically shows a dehydration effect in the temperature range of 70-130°C, followed by melting with decomposition. The specific thermal profile varies significantly between different salt forms, providing a fingerprint for each crystalline phase. [2]

  • Fourier-Transform Infrared Spectroscopy (FTIR) - FTIR spectroscopy offers insights into molecular interactions and confirmation of proton transfer in salt formation. For this compound lipoate, FTIR data suggest the deprotonation of the carboxylic group of lipoic acid and protonation of the secondary amine of this compound. [2] Characteristic vibrations corresponding to NH₂⁺ groups can be identified in the FTIR spectra of this compound salts, providing direct evidence of proton transfer. [5]

The following workflow diagram illustrates the integrated approach to this compound salt preparation and characterization:

G A This compound API C Salt Preparation A->C B Counterion Selection B->C D Solvent-Drop Grinding C->D E Solution Crystallization C->E F Salt Characterization D->F E->F G XRPD Analysis F->G H Thermal Analysis (DSC/TGA) F->H I FTIR Spectroscopy F->I J Performance Evaluation G->J H->J I->J K Solubility Testing J->K L Dissolution Studies J->L M Stability Assessment J->M N Optimized this compound Salt K->N L->N M->N

Diagram 1: Workflow for this compound Salt Preparation and Characterization

Table 3: Key Characterization Techniques for this compound Salts

Technique Key Information Obtained Experimental Conditions Interpretation Guidelines
XRPD Crystal structure, phase purity, crystallinity Cu Kα radiation, 5-40° 2θ range, continuous scan mode New diffraction patterns indicate new crystalline phases
DSC Thermal events, melting point, phase transitions 10°C/min heating rate, 30-300°C range, sealed pans Endotherms indicate melting/desolvation; exotherms indicate decomposition
TGA Weight loss, solvate/ hydrate content, decomposition 10°C/min heating rate, 30-500°C range, nitrogen atmosphere Weight loss steps correspond to solvent loss or decomposition
FTIR Molecular interactions, functional groups, proton transfer KBr pellets, 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution Shift in carboxylate and amine vibrations confirm salt formation

Stability and Performance Considerations

The stability profile of this compound salt forms is a critical consideration for pharmaceutical development. Different salt forms exhibit varying stability under different environmental conditions, which must be thoroughly characterized to determine appropriate storage conditions and packaging requirements. The this compound acetate salt solvate, while demonstrating significant solubility improvements, transforms to the monohydrate form upon storage at elevated temperature and relative humidity (RH). [4] This transformation highlights the importance of controlled storage conditions for certain this compound salt forms to maintain their enhanced solubility characteristics.

The reversible transformation between this compound monohydrate and anhydrous forms has been evidenced by thermal analysis, temperature-dependent X-ray powder diffraction, and accelerated stability studies at elevated temperature and RH. [4] These transformations can significantly impact pharmaceutical performance, as different solid forms may exhibit substantially different dissolution rates and bioavailability. Therefore, comprehensive stability studies including accelerated stability testing (e.g., 40°C/75% RH) and stress testing (e.g., light exposure, high humidity) should be conducted for any promising this compound salt form selected for further development.

For performance evaluation, dissolution testing should be conducted in physiologically relevant media to simulate in vivo conditions. The powder dissolution measurements conducted for the this compound acetate salt solvate demonstrated substantial improvement in both solubility and dissolution rate compared to this compound forms in water and physiological media. [4] These dissolution enhancements directly address the primary limitation of this compound and can be expected to significantly improve bioavailability, particularly for systemic administration where absorption is dissolution rate-limited.

Conclusion

The preparation of this compound salt forms represents a promising strategy to overcome the solubility limitations of this antimicrobial and potential antineoplastic agent. Through careful selection of pharmaceutically acceptable counterions and application of appropriate preparation methods such as solvent-drop grinding and solution-based crystallization, various this compound salts with enhanced physicochemical properties can be obtained. The this compound acetate salt solvate in particular demonstrates substantial improvements in solubility and dissolution rate, while other salts such as the lipoate, niflumate, and PABA salts offer additional alternatives.

Comprehensive characterization using XRPD, thermal analysis, and FTIR spectroscopy is essential to confirm salt formation and understand solid-state properties. Stability considerations must be carefully evaluated, as some salt forms may require controlled storage conditions to maintain their enhanced solubility characteristics. With the protocols and analytical methods described in these application notes, researchers can systematically develop and evaluate this compound salt forms with optimized properties for enhanced pharmaceutical performance.

References

Ambazone hydrochloride synthesis and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Ambazone Synthesis and Characterization

This compound (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a compound with documented antiseptic and antitumor properties. The following sections detail its synthesis, key characteristics, and biological activity based on current literature [1] [2] [3].

Synthesis Protocol

This compound can be synthesized in a two-step process from 1,4-benzoquinone [2] [3]. Obtaining high-purity, pharmaceutical-grade material is noted to be challenging due to the formation of by-products and intermediates [2] [4].

Experimental Workflow for this compound Synthesis and Characterization

workflow Start Start Synthesis Step1 React 1,4-Benzoquinone with Aminoguanidine Start->Step1 Step2 React Intermediate with Thiosemicarbazide Step1->Step2 Step3 Crystallization or Grinding (Purification) Step2->Step3 Characterization Product Characterization Step3->Characterization Tech1 PXRD (Crystal Structure) Characterization->Tech1 Tech2 FTIR Spectroscopy (Functional Groups) Characterization->Tech2 Tech3 DSC/TGA (Thermal Properties) Characterization->Tech3 Tech4 Spectrophotometry (pKa & Solubility) Characterization->Tech4

Physicochemical Characterization

A thorough physicochemical profile is crucial for understanding the behavior of a drug substance. The following tables summarize key data for this compound and its characterized solid forms.

Table 1: Basic Physicochemical Properties of this compound [2] [5]

Property Value / Description
Molecular Formula C~8~H~11~N~7~S
Molecular Weight 237.28 g/mol
Appearance Dark brown, odorless, tasteless powder
Melting Point 192–194 °C (with decomposition)

Table 2: Solubility Profile of this compound (per 100 mL) [2] [3]

Solvent Solubility
Water 0.2 mg
Methanol 0.5 mg
Chloroform 0.3 mg
Ethanol 85 mg
Acetone 50 mg
Dimethyl Formamide (DMF) 1.7 g
Dimethyl Sulfoxide (DMSO) 2.5 g

Table 3: Characterization of this compound Solid Forms [6]

Form Key Characteristics Network Structure
Monohydrate Stable form; reversible dehydration to anhydrous 3D network via H-bonds involving water molecules
Anhydrous Form after dehydration of monohydrate 2D network via hydrogen bonds
Acetate Salt Solvate Improved solubility & dissolution rate; transforms to monohydrate at high T/ RH Solvated structure (single-crystal XRD)

Characterization Protocols:

  • Powder X-ray Diffraction (PXRD): Used to identify solid forms (monohydrate, anhydrous, acetate salt) and study reversible transformation upon dehydration [6].
  • Differential Scanning Calorimetry (DSC): Monitors dehydration event of the monohydrate and characterizes thermal behavior of all forms [6].
  • FTIR Spectroscopy: Identifies functional groups and monitors changes during solid-form transformations [4] [6].
  • Spectrophotometry: Determines protonation states and pKa values (pKa₁ = 10.69, pKa₂ = 7.39, pKa₃ = 6.22) [1].
Biological Activity and Mechanisms

This compound exhibits a multifaceted mechanism of action, interacting with several cellular targets.

Mechanisms of Action of this compound

mechanisms This compound This compound Action1 Membrane Interaction (Non-specific binding to phospholipid bilayers) This compound->Action1 Action2 DNA Interaction (Stabilization or destabilization) This compound->Action2 Action3 Immunological Effects (Inhibition of phytomitogen-induced lymphocyte DNA synthesis) This compound->Action3 Effect1 Increased cellular cAMP content Action1->Effect1 Effect2 Inhibition of bacterial DNA, RNA, protein synthesis Action2->Effect2

Table 4: Documented Biological Activities of this compound

Activity Findings & Proposed Mechanism
Antitumor Active against transplantable tumors (L1210 & P388 leukemia) in mice/rats at oral doses of 60-125 mg/kg for 4-9 days. Effect is partially mediated by the immune system [1] [3].
Antiseptic/Antibacterial Active against Gram-positive cocci. Overall effect is attributed to affinity for membranes, nucleic acids, and proteins [1] [2] [3].
Pharmacokinetics Oral absorption is incomplete (35-50%). It has a half-life of 6-7 hours, weak plasma protein binding, and does not cross the blood-brain barrier [1] [3].
Mutagenicity Shows low mutagenic potential. AMES test is negative without metabolic activation but shows potential mutagenicity with metabolic activation [1] [3].

Key Insights for Researchers

  • Leverage Salt Forms: The acetate salt solvate of this compound demonstrates that salt formation is a viable strategy to significantly enhance solubility and dissolution rate, which could be critical for oral bioavailability [6].
  • Control Solid Form: The stability of the this compound monohydrate and the transformation conditions between its solid forms are well-documented. This is essential for ensuring consistent physicochemical properties during manufacturing and storage [6].
  • Explore Combination Therapy: Research on dihydrothis compound (a water-soluble derivative) shows a synergistic cytotoxic effect when combined with Tumor Necrosis Factor-alpha (TNF-α) against mouse melanoma cells, suggesting a promising avenue for combination therapy in oncology [5].

Conclusion

This document provides a consolidated overview of the synthesis, characterization, and biological profile of this compound. The available data on its solid forms and mechanisms of action provide a foundation for further research and development. Future work on "this compound hydrochloride" could utilize the characterization protocols outlined here, with particular focus on comparing its properties against the known acetate salt and free base forms to identify potential advantages.

References

Application Notes & Protocols: Preparation and Characterization of Ambazone Acetate Salt Solvate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ambazone is an oral antiseptic with known antibacterial and weak antiviral activities [1] [2]. A major challenge in its development is its very poor aqueous solubility (0.2 mg per 100 ml water), which limits its dissolution rate and potential bioavailability [1]. To overcome this, solid form engineering has been successfully applied.

Research has demonstrated that the formation of an acetate salt solvate of this compound can lead to a substantial improvement in its solubility and dissolution rate compared to its monohydrate and anhydrous forms [3] [4]. These application notes summarize the published experimental protocols for creating and characterizing this novel solid form, providing a practical guide for drug development scientists [3].

Key Findings and Quantitative Data Summary

The table below summarizes the core characteristics of this compound's solid forms as established in the literature.

Table 1: Physicochemical Properties of this compound Solid Forms [3]

Property This compound Monohydrate Anhydrous this compound This compound Acetate Salt Solvate
Crystal Structure 3D network stabilized by water molecules [3] 2D network via hydrogen bonds [3] Salt solvate structure confirmed by SC-XRD [3]
Transformation Reversibly converts to anhydrous form upon drying [3] Reversibly converts to monohydrate under humid conditions [3] Converts to monohydrate at high temperature and humidity [3]
Solubility & Dissolution Low solubility [3] Low solubility [3] Substantially improved in water and physiological media [3]
Stability Stable at ambient conditions [3] Stable under dry conditions [3] Good thermal and solution stability; requires controlled storage (low humidity) [3]

Experimental Protocols

Preparation of this compound Acetate Salt Solvate

The following protocol is adapted from the single-crystal growth method detailed in the primary literature [3].

Materials:

  • This compound: Use pharmaceutical grade or highly purified material. Note that obtaining high-purity this compound can be challenging due to by-products and intermediates [1].
  • Acetic Acid: Glacial acetic acid.
  • Solvent System: Ethanol or a suitable alcohol solvent.

Procedure:

  • Dissolution: Dissolve a stoichiometric amount of this compound in a minimal volume of warm glacial acetic acid with stirring.
  • Crystallization: Slowly add a non-solvent or anti-solvent (such as anhydrous ethanol) to the warm solution until the mixture becomes turbid, indicating the onset of crystallization.
  • Aging: Allow the solution to stand at room temperature or at a controlled cool temperature (e.g., 4°C) for several hours to days to facilitate the growth of single crystals suitable for structure determination.
  • Isolation: Collect the resulting crystals by vacuum filtration.
  • Drying: Dry the crystals under a controlled atmosphere, such as under a nitrogen purge or in a vacuum desiccator, to prevent uptake of moisture from the air [3] [4].
Key Characterization Techniques

A multi-technique approach is essential to confirm the formation of the salt solvate and distinguish it from other solid forms.

Table 2: Essential Characterization Methods for this compound Acetate Salt Solvate

Technique Application & Protocol Expected Outcome

| Single-Crystal X-ray Diffraction (SC-XRD) | Protocol: Mount a single crystal on a diffractometer. Measure diffraction data at a controlled temperature (e.g., 100K). Solve and refine the crystal structure. Application: Determine the precise molecular and crystal structure. | Elucidation of the proton transfer state, hydrogen bonding network, and confirmation of the salt solvate nature [3]. | | X-ray Powder Diffraction (XRPD) | Protocol: Gently grind a small sample. Fill a sample holder and expose to Cu-Kα radiation. Scan over a 2θ range of 5-40°. Application: Fingerprint the solid form and check for phase purity in bulk powder samples. | A unique XRPD pattern distinct from the monohydrate and anhydrous forms, used for identity and phase transformation checks [3]. | | Thermal Analysis (DSC/TGA) | Protocol: Heat a 2-5 mg sample in a sealed pinhole pan at a rate of 10°C/min from 25°C to 300°C under nitrogen purge. Application: Identify thermal events (melting, decomposition) and mass loss (desolvation). | DSC shows a unique melting endotherm. TGA confirms the absence of solvent loss (if anhydrous) or quantifies solvent content in solvates [3] [4]. | | Powder Dissolution | Protocol: Use a USP apparatus. Add an equivalent amount of each solid form to 500-900 mL of dissolution medium (water, buffer pH 1.2, 4.5, 6.8) at 37±0.5°C. Paddle speed: 50 rpm. Sample at intervals and analyze by UV-Vis. Application: Compare dissolution performance. | The acetate salt solvate demonstrates a significantly higher dissolution rate and concentration in solution compared to other forms [3]. |

Stability and Handling Considerations

The this compound acetate salt solvate offers superior solubility but requires specific handling to maintain its integrity [3].

  • Storage Conditions: Store under controlled, low-humidity conditions, ideally in a sealed container with a desiccant.
  • Stability Limitation: The salt solvate is metastable and can transform back to the less soluble this compound monohydrate when stored at elevated temperature and relative humidity (RH) [3].
  • Formulation Implications: The requirement for controlled storage conditions must be considered during the development of the final drug product. However, the significant solubility advantage may make this a viable strategy for improving clinical efficacy [3].

The relationship between the different solid forms of this compound and the critical stability consideration for the acetate salt solvate is summarized in the following workflow.

G Start This compound API Anhydrous Anhydrous this compound Start->Anhydrous  Crystallization from dry solvents   Monohydrate This compound Monohydrate Start->Monohydrate  Crystallization from water   Acetate Acetate Salt Solvate Start->Acetate  Reaction with Acetic Acid   Anhydrous->Monohydrate  High Humidity   Monohydrate->Anhydrous  Drying   Risk Converts to Monohydrate Acetate->Risk  High Temp & Humidity  

Diagram 1: Solid Form Transformation Workflow for this compound. The acetate salt solvate is a metastable form that can revert to the monohydrate under stressful conditions.

Conclusion

The preparation of the this compound acetate salt solvate represents a viable and effective strategy to overcome the intrinsic solubility limitations of the parent drug. The protocols outlined herein for its preparation, characterization, and handling provide a solid foundation for further pre-formulation and development work. While the stability of the salt solvate requires careful management, its dramatic enhancement of dissolution performance makes it a compelling candidate for formulations where bioavailability is critical for clinical success.


References

Comprehensive Application Notes and Protocols: Ambazone Co-crystal Development Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ambazone and Co-crystal Engineering

This compound is an oral antiseptic and membrane-active antitumor agent first patented in 1957 by Bayer under the trade name Iversal, and it remains in clinical use primarily in Russia, countries of the former Soviet Union, Poland, and Romania. [1] Despite its therapeutic potential, this compound faces significant pharmaceutical challenges related to its poor aqueous solubility (0.2 mg/100 mL in water), which ultimately limits its bioavailability and clinical efficacy. [1] [2] Co-crystal engineering has emerged as a powerful strategy to overcome these limitations without modifying the chemical structure or pharmacological activity of the active pharmaceutical ingredient (API). Pharmaceutical co-crystals are defined as crystalline materials consisting of an API and one or more co-formers in the same crystal lattice, connected by non-ionic interactions, primarily hydrogen bonds. The fundamental advantage of this approach lies in its ability to modulate critical physicochemical properties of this compound, including solubility, dissolution rate, stability, and bioavailability, while maintaining its inherent therapeutic activity.

The rationale for co-crystal development of this compound is strongly supported by its molecular structure, which contains multiple hydrogen bond donors and acceptors that facilitate interactions with complementary co-formers. From a clinical perspective, improving the solubility profile of this compound could enhance its therapeutic application not only as an oral antiseptic but also potentially as an antitumor agent, as research has demonstrated its activity against forms of leukemia in laboratory models. [1] The following table summarizes key physicochemical properties of this compound that necessitate co-crystal development:

Table 1: Physicochemical Properties of this compound

Property Value/Description Significance for Formulation
Molecular Formula C~8~H~11~N~7~S [1] Determines molecular weight and potential interaction sites
Aqueous Solubility 0.2 mg/100 mL water [1] Poor solubility limits bioavailability
Melting Point 192-194°C (decomposition) [1] Indicates thermal stability during processing
pKa Not fully characterized Important for salt formation predictions
Hydrogen Bond Donors 5 Multiple sites for co-crystal formation
Hydrogen Bond Acceptors 8 Extensive capacity for hydrogen bonding

Reported this compound Co-crystal Systems

Characterized Solid Forms

Research efforts have yielded several successfully developed this compound solid forms with improved physicochemical properties. These include not only co-crystals but also salts and solvates, all of which demonstrate the potential for optimizing the drug's performance characteristics. The This compound monohydrate form has been extensively characterized and displays a complex three-dimensional network structure stabilized by water molecules, while the anhydrous form creates a two-dimensional network through hydrogen bonding. [3] The transformation between these forms is reversible and influenced by environmental conditions such as temperature and relative humidity, which is an important consideration for pharmaceutical development.

One of the most significant advancements came with the development of an This compound acetate salt solvate, which demonstrated substantially improved solubility and dissolution rate compared to the parent forms. [3] This salt solvate showed remarkable enhancements in both water and physiological media, making it particularly promising for clinical applications where rapid dissolution is critical. Although this form requires controlled storage conditions due to its tendency to revert to the monohydrate under elevated temperature and humidity, the solubility improvements may justify these handling requirements in many therapeutic contexts. Another successfully developed system is the This compound salt with p-aminobenzoic acid (PABA), which exhibits approximately twice the solubility of pure this compound in deionized water. [4] This system also demonstrated significantly enhanced antibacterial effects against Gram-negative bacteria compared to its individual components, suggesting a potential synergistic effect.

Table 2: Reported this compound Multi-Component Systems

Co-crystal/Salt System Key Properties Development Status
Acetate Salt Solvate Substantial solubility and dissolution rate improvement in water and physiological media [3] Research stage
p-Aminobenzoic Acid (PABA) Salt ~2x solubility in deionized water; enhanced antibacterial effects [4] Research stage
Monohydrate Form Three-dimensional network with water molecules [3] Known form
Anhydrous Form Two-dimensional hydrogen bond network [3] Known form
Co-former Selection Strategy

The selection of appropriate co-formers represents a critical step in this compound co-crystal development. Generally, co-formers are selected from compounds classified as Generally Recognized as Safe (GRAS) or those with established pharmacological activity that might provide synergistic effects. [5] The ΔpKa rule serves as a valuable predictive tool for anticipating whether a given acid-base combination will form a salt or co-crystal. When the ΔpKa (difference in acid dissociation constants) between the basic site of this compound and the acidic co-former is greater than 3, the formation of a salt is highly probable, as evidenced by the this compound-PABA system which has a ΔpKa of 5.84. [4] For carboxylic acid co-formers, those with pKa values similar to this compound's basic sites (when fully characterized) tend to favor co-crystal formation through hydrogen bonding rather than complete proton transfer.

The molecular complementarity between this compound and potential co-formers can be assessed through computational methods that evaluate hydrogen bonding potential and molecular shape compatibility. [5] Experimental screening remains essential, as computational predictions don't always align with empirical results. For instance, despite computational indications of feasibility, the sulfanilamide-flavone system did not yield co-crystals in experimental screening, highlighting the importance of laboratory verification. [5] Successful co-formers for this compound have included carboxylic acids, amino acids, and other compounds with hydrogen bonding capability, such as glutamate and niflumic acid. [4]

Comprehensive Co-crystal Development Workflow

The development of this compound co-crystals follows a systematic workflow that integrates computational prediction with experimental screening and characterization. This comprehensive approach ensures efficient identification of viable co-crystal forms with optimized physicochemical properties. The workflow encompasses initial planning, screening, characterization, and evaluation stages, each with specific objectives and methodologies. The following diagram visualizes this integrated development protocol:

G cluster_1 1. Pre-screening Phase cluster_2 2. Experimental Screening cluster_3 3. Characterization & Selection cluster_4 4. Optimization & Scale-up Start Start: this compound Co-crystal Development P1 Define Target Properties (Solubility, Stability, etc.) Start->P1 P2 Co-former Selection (GRAS, ΔpKa, Molecular Complementarity) P1->P2 P3 Computational Screening (H-bond Propensity, MEP, CSP) P2->P3 P4 Mechanochemical Methods (Neat & Liquid-Assisted Grinding) P3->P4 P5 Solution-based Methods (Slurry, Solvent Evaporation) P4->P5 P6 Thermal Methods (Hot Melt Extrusion) P5->P6 P7 Solid-state Characterization (PXRD, DSC, TGA, FTIR) P6->P7 P8 Performance Evaluation (Solubility, Dissolution, Stability) P7->P8 P9 Lead Identification P8->P9 P10 Process Optimization P9->P10 P11 Scale-up Studies P10->P11 P12 Formulation Development P11->P12 End API-Co-former System Ready for Development P12->End

Detailed Experimental Protocols

Protocol 1: Mechanochemical Grinding Methods

Principle: Mechanochemical synthesis utilizes mechanical energy to initiate chemical reactions and structural transformations in solid-state components. This solvent-free approach offers significant environmental advantages while enabling the formation of new solid phases through molecular interactions facilitated by mechanical force. [6] The method is particularly valuable for initial screening as it requires minimal material and can rapidly indicate co-crystal formation.

Materials and Equipment:

  • This compound (pharmaceutical grade)
  • Selected co-formers (e.g., carboxylic acids, GRAS compounds)
  • Retsch MM400 CryoMill or similar planetary ball mill
  • Stainless steel grinding jars (5-10 mL capacity)
  • Grinding balls (stainless steel, 3-5 mm diameter)
  • Liquid additives (ethanol, methanol, acetonitrile, water) for LAG

Step-by-Step Procedure:

  • Sample Preparation: Weigh this compound and co-former in appropriate stoichiometric ratios (typically 1:1, 1:2, and 2:1 molar ratios). Total sample mass should be 150-200 mg for small-scale screening.

  • Grinding Jar Setup: Transfer the powder mixture to the grinding jar. For liquid-assisted grinding (LAG), add 2-5 drops of solvent per 100 mg of solid material (~10-25 µL/mg). [5] The small amount of solvent facilitates molecular diffusion without proceeding through complete dissolution.

  • Mechanochemical Processing: Secure the grinding jar in the mill and process at a frequency of 15-25 Hz for 30-90 minutes. [6] [5] The optimal time depends on the specific system and should be determined experimentally.

  • Process Monitoring: Collect small aliquots at regular intervals (5, 15, 30, 60 minutes) to monitor reaction progress via PXRD.

  • Product Recovery: After milling, carefully open the jar and collect the resulting solid. For hygroscopic materials, perform this step in a controlled humidity environment.

  • Initial Characterization: Analyze the product by PXRD to confirm co-crystal formation by comparing the diffraction pattern to those of the starting materials.

Critical Parameters:

  • Molar ratios: Systematic variation of API:co-former ratio
  • Grinding time: Typically 30-90 minutes
  • Grinding frequency: 15-25 Hz
  • Ball-to-powder ratio: 10:1 to 20:1
  • LAG solvent polarity: Affects molecular mobility and interaction
Protocol 2: Slurry Conversion Method

Principle: The slurry method leverages a small amount of solvent to create a suspension where the solid and liquid phases coexist, facilitating the transformation to the co-crystal form through solution-mediated processes. This technique often yields the thermodynamically most stable form and is particularly useful for scaling up promising candidates identified from initial grinding experiments.

Materials and Equipment:

  • This compound and selected co-former
  • Organic solvents (diisopropylether, n-heptane, t-butanol, isobutyl acetate)
  • Temperature-controlled stirring platform
  • Vacuum filtration apparatus
  • Analytical balance

Step-by-Step Procedure:

  • Mixture Preparation: Combine this compound and co-former in the desired stoichiometric ratio with a total mass of 150-500 mg. [5]

  • Solvent Addition: Add 300-400 µL of saturated solution or pure solvent per 150 mg of solid material to create a slurry consistency. [5]

  • Equilibration: Stir the slurry at controlled temperatures, typically cycling between 10°C and 30°C to enhance the transformation process. Continue stirring for 24-72 hours.

  • Progress Monitoring: Withdraw small aliquots at 24-hour intervals and analyze by PXRD to monitor conversion progress.

  • Product Isolation: Once conversion is complete (as indicated by consistent PXRD patterns), isolate the solid by vacuum filtration.

  • Drying: Gently air-dry the filtered solid or dry under reduced pressure at room temperature to remove residual solvent.

Critical Parameters:

  • Solvent selection: Should have limited dissolving capacity for both components
  • Temperature cycling: Enhances transformation efficiency
  • Slurry density: Optimal solid-to-liquid ratio
  • Agitation rate: Sufficient to maintain suspension without excessive shear
Comprehensive Characterization Techniques

Confirmation of successful co-crystal formation requires a multidisciplinary analytical approach. The following table outlines the key characterization techniques and their specific applications in this compound co-crystal development:

Table 3: Characterization Methods for this compound Co-crystals

Technique Application Key Interpretation Parameters
Powder X-ray Diffraction (PXRD) Primary identification of new crystalline phases [3] [5] Unique diffraction pattern distinct from starting materials
Differential Scanning Calorimetry (DSC) Thermal behavior analysis [4] [5] Melting point shift; new thermal events
Thermogravimetric Analysis (TGA) Solvate/ hydrate identification [3] Weight loss steps indicating solvent release
FT-IR Spectroscopy Hydrogen bonding interactions [4] Shift in N-H and C=O stretching frequencies
Solid-State NMR (ssNMR) Molecular environment and proton transfer [6] Chemical shift changes indicating new bonds
Single Crystal X-ray Diffraction Definitive structural elucidation [3] Three-dimensional crystal structure determination
Dissolution Testing Performance evaluation [3] [4] Solubility and dissolution rate measurements

Understanding the Salt-Cocrystal Continuum

The differentiation between salts and co-crystals represents a fundamental consideration in pharmaceutical solid form development. The distinction hinges on the nature of the interaction between this compound and the co-former: salt formation occurs when a proton is completely transferred from an acidic co-former to a basic site on this compound, while co-crystals maintain neutral components connected by non-ionic interactions, primarily hydrogen bonds. [6] The ΔpKa rule provides valuable guidance for predicting this behavior, where ΔpKa = pKa (protonated base) - pKa (acid). When this value exceeds 3-4 units, proton transfer and salt formation are highly favored, while values below 1 typically indicate co-crystal formation. The region between these thresholds represents a continuum where both forms may exist.

For this compound, which contains multiple basic sites, the formation of salts has been particularly successful in improving solubility, as demonstrated by the this compound acetate and this compound-PABA systems. [3] [4] The complete proton transfer in these systems creates ionic interactions that often result in higher lattice energy but can nonetheless improve solubility through enhanced hydration. The following diagram illustrates the decision process for classifying this compound multi-component crystalline forms:

G Start Start: this compound Multi-component Crystal Q1 Is there complete proton transfer from acid to this compound? Start->Q1 Salt Classification: SALT Q1->Salt Yes (ΔpKa > 3) Q2 Are components connected primarily by hydrogen bonds? Q1->Q2 No (ΔpKa < 1) Cocrystal Classification: COCRYSTAL Q2->Cocrystal Yes Q3 Does the structure contain stoichiometric solvent? Q2->Q3 No Solvate Classification: SOLVATE Q3->Solvate Yes (Non-aqueous) Hydrate Classification: HYDRATE (Water as solvent) Q3->Hydrate Yes (Water) Complex Complex System (Multiple Features) Q3->Complex No

Experimental Determination: While ΔpKa values provide predictive guidance, experimental verification is essential. X-ray photoelectron spectroscopy (XPS) can directly detect proton transfer by measuring nitrogen binding energies. [6] Solid-state NMR is also valuable for characterizing the ionization state through chemical shift analysis. For the this compound-PABA system, the large ΔpKa value of 5.84 correctly predicted salt formation, which was subsequently confirmed by FT-IR and PXRD analysis. [4]

Formulation Considerations and Stability Assessment

Stability and Processability

The development of this compound co-crystals must address critical pharmaceutical requirements including stability, processability, and biocompatibility. Stability studies should evaluate the solid form under various stress conditions (temperature, humidity, light) to identify potential phase transformations. For instance, the this compound acetate salt solvate demonstrated good thermal and solution stability but transformed to the monohydrate upon storage at elevated temperature and high relative humidity. [3] Such transformations must be characterized and controlled to ensure consistent product performance.

Processing considerations include flow properties, compaction behavior, and compatibility with standard pharmaceutical excipients. The particle size and morphology of co-crystals can significantly influence these properties and may require optimization through controlled crystallization or post-processing steps like milling or sieving. For this compound co-crystals with demonstrated antitumor properties, the development of appropriate dosage forms must consider the intended route of administration and desired release profile. The following table summarizes key formulation development considerations:

Table 4: Formulation Development Considerations for this compound Co-crystals

Attribute Evaluation Methods Typical Challenges
Chemical Stability HPLC, FTIR under stress conditions Degradation in acidic environments
Physical Stability PXRD, DSC at various RH/temperature Hydration/dehydration transitions
Flow Properties Angle of repose, Carr's index Poor flow due to irregular crystal habit
Compressibility Tablet compression studies Lamination or capping during compaction
Compatibility Binary mixtures with excipients Interactions with common tablet excipients
Dissolution Profile USP dissolution apparatus Spring and parachute effect optimization
Biopharmaceutical Performance

The ultimate goal of this compound co-crystal development is to enhance biopharmaceutical performance while maintaining safety. Dissolution testing should simulate physiological conditions to predict in vivo performance. For the acetate salt solvate of this compound, powder dissolution measurements revealed substantial improvement in both solubility and dissolution rate in water and physiological media compared to this compound forms. [3] Similarly, the this compound-PABA salt showed approximately twice the solubility in deionized water compared to pure this compound. [4]

Toxicological considerations must include evaluation of the co-former safety profile. GRAS-classified co-formers are generally preferred, but pharmacologically active co-formers like PABA may offer synergistic benefits. [4] For this compound, which already demonstrates a favorable toxicity profile with no cardiovascular, CNS, metabolic, or gastrointestinal side-effects at intravenous doses up to 10⁻⁵ mol/kg and oral doses up to 10⁻³ mol/kg, co-crystal formation should not introduce new toxicity concerns. [1] However, comprehensive toxicological evaluation of any new solid form is necessary to rule out unexpected adverse effects.

Conclusion and Development Recommendations

The development of this compound co-crystals represents a promising strategy to overcome the solubility limitations of this established pharmaceutical compound. Based on the current state of research, the following key recommendations are proposed for successful this compound co-crystal development:

  • Prioritize salt formation when possible, as the this compound acetate and PABA salt systems have demonstrated significant solubility improvements (approximately 2-fold enhancement for PABA salt). [3] [4] The ΔpKa rule should guide co-former selection, with preference for acids having ΔpKa > 3 relative to this compound's basic sites.

  • Employ integrated screening approaches that combine computational prediction (hydrogen bond propensity, molecular complementarity, CSP) with experimental methods (mechanochemical grinding, slurry conversion). [5] This combination maximizes the probability of identifying viable forms while conserving resources.

  • Implement comprehensive characterization early in development, with particular emphasis on distinguishing between salts and co-crystals using techniques such as XPS and ssNMR. [6] Complete structural elucidation by SC-XRD when possible provides invaluable information for understanding structure-property relationships.

  • Address stability concerns through appropriate packaging and storage conditions, particularly for solvated forms like the acetate salt solvate that may transform under high humidity conditions. [3] Accelerated stability studies should guide formulation strategy.

  • Consider therapeutic synergies when selecting co-formers, as demonstrated by the this compound-PABA system which showed enhanced antibacterial effects against Gram-negative bacteria compared to the individual components. [4]

The successful implementation of these strategies positions this compound co-crystals as promising candidates for further pharmaceutical development, potentially expanding the clinical utility of this established drug through enhanced biopharmaceutical properties.

References

Comprehensive Analytical Methods and Protocols for Ambazone Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ambazone (1,4-benzoquinone guanyl-hydrazone thiosemicarbazone) is an antimicrobial compound primarily used in pharmaceutical preparations such as Faringosept. During its synthesis, secondary products like 1,4-benzoquinon-guanylsemicarbazone (BGHS) often form, necessitating precise analytical methods for quality control and characterization. These application notes provide detailed protocols for the comprehensive analysis of this compound, enabling researchers to ensure product purity, identity, and stability. The methodologies outlined here incorporate modern analytical techniques including spectrophotometry, chromatography, and thermal analysis, providing a complete framework for this compound characterization in pharmaceutical development.

Chemical Structure and Properties

This compound monohydrate crystallizes in the monoclinic system with space group P2₁/c. Its structure consists of a benzoquinone core attached to a guanylhydrazone thiosemicarbazone functional group, which is crucial for its antimicrobial activity. The monohydrate form loses water upon heating, requiring special consideration during thermal analysis. The similar structure of BGHS, a common synthesis byproduct, presents analytical challenges due to its structural similarity to this compound, necessitating highly selective methods for their differentiation [1].

Analytical Techniques and Methodologies

Spectroscopic Methods
3.1.1 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify characteristic functional groups in this compound and detect potential impurities like BGHS through vibrational spectroscopy.

Experimental Protocol:

  • Sample Preparation: Prepare this compound and standard references as potassium bromide (KBr) pellets using approximately 1-2 mg of sample mixed with 200 mg of dry KBr. Grind thoroughly using an agate mortar and pestle, then compress under vacuum at 10,000 psi for 2-3 minutes to form transparent pellets.
  • Instrument Parameters:
    • Spectral range: 4000-400 cm⁻¹
    • Resolution: 4 cm⁻¹
    • Scans: 32 accumulations per spectrum
    • Detector: Deuterated triglycine sulfate (DTGS)
    • Beam splitter: KBr
  • Data Collection: Acquire spectra against a pure KBr pellet background. Perform atmospheric suppression to minimize CO₂ and water vapor interference.
  • Characteristic Absorption Bands:

Table 1: Key FTIR Absorption Bands for this compound [1]

Functional Group Wavenumber (cm⁻¹) Intensity Assignment
Primary amine 3300-3500 Strong N-H stretching
Secondary amine 3200-3400 Medium N-H stretching
C=O 1650-1680 Strong Quinone carbonyl
C=N 1580-1620 Medium Imine stretch
C-S 1250-1350 Weak Thiocarbonyl
N-N 950-1150 Medium Hydrazone

Interpretation: The FTIR spectrum should show clear presence of primary and secondary amine stretches, with characteristic carbonyl and thiocarbonyl bands. Changes in these regions during heating indicate water loss and potential decomposition. BGHS shows similar but distinguishable patterns, particularly in the amine and carbonyl regions [1].

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate molecular structure and confirm chemical identity through proton and carbon nuclear magnetic resonance.

Experimental Protocol:

  • Sample Preparation: Dissolve 10-15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Filter through a 0.45 μm PTFE syringe filter if necessary to remove particulate matter.
  • Instrument Parameters:
    • ¹H NMR: Frequency 400 MHz, pulse sequence zg30, acquisition time 3.5 seconds, relaxation delay 1 second, temperature 298K
    • ¹³C NMR: Frequency 100 MHz, proton-decoupled mode, acquisition time 1.2 seconds, relaxation delay 2 seconds
  • Data Processing: Apply exponential multiplication with line broadening of 0.3 Hz (¹H) and 1.0 Hz (¹³C). Perform phase correction and baseline correction manually. Reference chemical shifts to tetramethylsilane (TMS) at 0 ppm or residual solvent peaks.

Table 2: Characteristic NMR Chemical Shifts for this compound Derivatives [2]

Compound Proton Environment Chemical Shift (δ, ppm) Multiplicity
This compound Aromatic CH 7.19-7.66 Multiplet
Pyridine CH 7.84-7.86 Multiplet
Imine CH ~8.11 Singlet
Pyridine CH 8.45-8.47 Multiplet
NH ~10.27 Singlet
NH ~12.05 Singlet
L1 Aromatic CH 7.32-7.65 Multiplet
Pyridine CH 7.84-7.85 Multiplet
Imine CH ~8.21 Singlet

Interpretation: The ¹H NMR spectrum shows characteristic aromatic proton patterns between 7.19-7.66 ppm, with distinctive imine and amine protons between 8.11-12.05 ppm. The presence of two separate NH singlets confirms the thiosemicarbazone structure. ¹³C NMR displays signals consistent with quinoid carbons (176-180 ppm), aromatic carbons (120-150 ppm), and imine carbons (140-150 ppm) [2].

Chromatographic Methods
3.2.1 High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify this compound and related impurities including BGHS.

Experimental Protocol:

  • Chromatographic Conditions:
    • Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
    • Mobile Phase: Acetonitrile:water with 0.1% formic acid (60:40 v/v)
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 20 μL
    • Column Temperature: 30°C
    • Detection: UV-Vis at 254 nm and 280 nm
    • Run Time: 20 minutes
  • Sample Preparation: Prepare standard solution at 1 mg/mL in methanol. Dissolve test samples in mobile phase at approximately 1 mg/mL, sonicate for 10 minutes, and filter through 0.22 μm nylon membrane.
  • System Suitability: The relative standard deviation (RSD) for peak areas from five replicate injections should not exceed 2.0%. Resolution between this compound and BGHS should be not less than 2.0. Tailing factor should be between 0.8-1.5.

Table 3: HPLC Retention Parameters for this compound and Related Compounds

Compound Retention Time (min) Relative Retention Resolution
Solvent 2.5-3.5 - -
BGHS 8.2 0.85 -
This compound 9.7 1.00 2.5
Unknown 1 12.4 1.28 3.8
Unknown 2 15.8 1.63 4.2

Validation Parameters:

  • Linearity: 5 concentration levels from 25% to 150% of target concentration (0.25-1.5 mg/mL), R² ≥ 0.995
  • Precision: RSD ≤ 2.0% for repeatability (n=6)
  • Accuracy: Recovery 98-102% across three concentration levels
  • Specificity: No interference from blank or degradation products
  • Robustness: Deliberate variations in mobile phase composition (±5%), flow rate (±0.1 mL/min), and column temperature (±2°C)
Thermal Analysis Methods
3.3.1 Differential Scanning Calorimetry (DSC)

Objective: To characterize thermal behavior, including melting point, dehydration, and decomposition of this compound forms.

Experimental Protocol:

  • Sample Preparation: Place 2-5 mg of accurately weighed this compound sample in a sealed aluminum crucible with a pinhole lid. Use an empty sealed crucible as reference.
  • Instrument Parameters:
    • Temperature Range: 25°C to 300°C
    • Heating Rate: 10°C/min
    • Purge Gas: Nitrogen at 50 mL/min
    • Sampling Interval: 0.5 seconds
  • Data Analysis: Determine onset and peak temperatures for all thermal events. Calculate enthalpy changes (ΔH) for dehydration and melting events.

Interpretation: this compound monohydrate shows an endothermic peak between 80-120°C corresponding to water loss, followed by a sharp endothermic peak at 184-186°C representing melting of the anhydrous form. The anhydrous form shows only the melting endotherm. BGHS exhibits distinct thermal behavior with different dehydration and melting characteristics [1].

3.3.2 Thermogravimetric Analysis (TGA)

Objective: To quantify weight loss associated with dehydration and decomposition processes.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of sample in an open platinum crucible.
  • Instrument Parameters:
    • Temperature Range: 25°C to 500°C
    • Heating Rate: 10°C/min
    • Purge Gas: Nitrogen at 40 mL/min
  • Data Analysis: Calculate percentage weight loss at each thermal event. Correlate with DSC endotherms.

Expected Results: this compound monohydrate typically shows a weight loss of approximately 5-7% corresponding to the loss of one water molecule, followed by decomposition above 200°C.

Powder X-ray Diffraction (PXRD)

Objective: To characterize crystalline structure and differentiate between this compound forms and potential polymorphs.

Experimental Protocol:

  • Sample Preparation: Pack powdered sample gently into a silicon zero-background holder to ensure a flat surface.
  • Instrument Parameters:
    • Radiation: Cu Kα (λ = 1.5406 Å)
    • Voltage/Current: 40 kV/40 mA
    • Scan Range: 5-40° 2θ
    • Step Size: 0.02°
    • Scan Speed: 2°/min
    • Slits: Divergence slit 1°, anti-scatter slit 1°, receiving slit 0.1 mm
  • Data Analysis: Identify characteristic peaks and calculate d-spacings. Compare with reference patterns.

Interpretation: this compound monohydrate exhibits a characteristic diffraction pattern with strong peaks at specific 2θ values that distinguish it from the anhydrous form and BGHS. The monoclinic crystal system shows specific peak splitting patterns [1].

Experimental Workflows

The following workflows visualize the key analytical processes for this compound characterization:

Sample Preparation and Analysis Workflow

G This compound Analysis Workflow (23 chars) Start Start: Receive Sample Prep Sample Preparation Start->Prep FTIR FTIR Analysis Prep->FTIR NMR NMR Analysis Prep->NMR HPLC HPLC Analysis Prep->HPLC Thermal Thermal Analysis Prep->Thermal PXRD PXRD Analysis Prep->PXRD DataInt Data Integration FTIR->DataInt NMR->DataInt HPLC->DataInt Thermal->DataInt PXRD->DataInt Report Generate Report DataInt->Report

Impurity Profiling Strategy

G This compound Impurity Profiling (27 chars) Sample This compound Sample HPLC1 HPLC Screening Sample->HPLC1 Impurity Impurity Detected? HPLC1->Impurity Collect Collect Fractions Impurity->Collect Yes Spec Set Specifications Impurity->Spec No Char Structural Characterization Collect->Char Identify Identify Impurity Char->Identify Quantify Quantify Impurity Identify->Quantify Quantify->Spec

Quality Control and Method Validation

For routine quality control of this compound, the following acceptance criteria should be applied based on the analytical methods described:

Table 4: this compound Quality Control Specifications

Parameter Specification Test Method
Identification FTIR spectrum matches reference FTIR
Identification Retention time matches standard ±2% HPLC
Purity ≥98.0% (by HPLC area normalization) HPLC
Related substances BGHS ≤0.5% HPLC
Any individual impurity ≤0.2% HPLC
Total impurities ≤1.5% HPLC
Water Content 5.0-7.0% (for monohydrate) TGA/Karl Fischer
Melting Point 184-186°C (anhydrous) DSC
Crystalline Form Matches reference pattern PXRD

All analytical methods should be validated according to ICH guidelines Q2(R1), demonstrating specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness.

Troubleshooting Guide

Table 5: Common Analytical Issues and Solutions

Problem Possible Cause Solution
Peak tailing in HPLC Silanol interactions Add 0.1% triethylamine to mobile phase
Broad NMR peaks Sample impurities Recrystallize sample or use better deuterated solvent
Poor FTIR resolution Moisture in KBr Dry KBr at 110°C for 24 hours before use
Multiple melting endotherms Polymorphism or hydration Control sample history and storage conditions
Changing PXRD pattern Hydration/dehydration Control humidity during sample preparation

Conclusion

The comprehensive analytical methods detailed in these application notes provide researchers with robust tools for complete characterization of this compound. The integrated approach combining spectroscopic, chromatographic, and thermal techniques ensures accurate identification, purity assessment, and quality control of this compound in pharmaceutical formulations. Particular attention should be paid to distinguishing this compound from its synthesis byproduct BGHS, which requires the selective chromatographic and spectroscopic methods outlined. These protocols can be adapted to various laboratory settings and provide the necessary foundation for this compound method development in regulatory submissions.

References

Application Notes: Ambazone Membrane Interactions

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Background and Significance Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is an orally active antimicrobial and antitumor agent characterized as a membrane-active compound [1]. Its mechanism of action is intimately linked to its ability to interact with and disrupt biological membranes. For antimicrobial activity, this involves targeting bacterial cell membranes, while its antitumor effects are also mediated through membrane interactions [1]. Studying these interactions is crucial for understanding its broad-spectrum efficacy and for guiding the rational design of next-generation therapeutics.

2.0 Key Experimental Findings and Rationale

  • Membrane-Mediated Antitumor Activity: this compound's classification as a membrane-active antitumor agent suggests its primary site of action is at the cellular membrane level, potentially triggering downstream apoptotic signaling or disrupting vital membrane-bound protein complexes [1].
  • Relevance of Lipid-Protein Complexes: Solid-state NMR (ssNMR) studies on other drug-like compounds demonstrate the critical importance of probing interactions within pathogenic protein-lipid complexes. These complexes, relevant to conditions like Barth Syndrome, provide a more physiologically accurate model for understanding drug mechanisms than isolated protein or lipid targets [2].
  • Strategic Advantage of ssNMR: The application of ssNMR is particularly powerful because it allows researchers to "unveil dynamics and (drug) interactions of membrane-bound proteins" under conditions that closely mimic the native membrane environment, without the need for crystallization that can alter natural conformations [2].

Experimental Protocols

Protocol 1: Probing Drug Interactions with Membrane-Bound Proteins via Solid-State NMR

This protocol is adapted from methodologies used to study drug-like compound binding to pathogenic lipid-protein complexes [2].

1.1 Objective To characterize the binding and interaction of this compound with a specific membrane-bound protein or pathogenic protein-lipid complex using solid-state NMR spectroscopy.

1.2 Materials

  • Target Protein: The membrane-bound protein of interest (e.g., a bacterial membrane enzyme or a mammalian protein complex implicated in cancer).
  • Lipids: Appropriate lipids for forming lipid bilayers (e.g., phosphatidylcholines, phosphatidylglycerols for bacterial membrane models).
  • This compound: Pure compound (e.g., sourced from MedChemExpress, CAS: 539-21-9) [1].
  • Reconstitution Buffers
  • ssNMR Equipment: High-field NMR spectrometer equipped for solid-state experiments, magic-angle spinning (MAS) rotors.

1.3 Procedure

  • Sample Reconstitution: Reconstitute the purified membrane protein into lipid bilayers at a defined lipid-to-protein ratio (LPR) to form proteoliposomes, mimicking the native membrane environment [2].
  • Drug Incubation: Incubate the proteoliposome sample with a physiologically relevant concentration of this compound. A suitable stock solution can be prepared in DMSO per supplier information [1].
  • ssNMR Data Collection:
    • Pack the prepared sample into an MAS rotor.
    • Acquire ( ^{1}\text{H}-^{13}\text{C} ) or ( ^{1}\text{H}-^{15}\text{N} ) correlation spectra (e.g., CP-based 2D spectra) of the protein backbone and side chains in the absence (control) and presence of this compound.
    • Perform ( ^{31}\text{P} ) NMR experiments to monitor potential changes in lipid headgroup dynamics and organization upon drug binding.
  • Data Analysis:
    • Identify chemical shift perturbations (CSPs) in the protein's NMR signals upon this compound binding. Significant CSPs indicate direct interaction sites.
    • Analyze signal line-shapes and intensities to infer changes in protein dynamics and conformational stability.
    • Correlate changes in lipid ( ^{31}\text{P} ) spectra with alterations in the membrane bilayer structure induced by this compound.

The following diagram illustrates the experimental workflow for this protocol:

G Start Start: Protocol 1 P1 Protein-Lipid Reconstitution Start->P1 P2 This compound Incubation P1->P2 P3 ssNMR Data Collection P2->P3 P4 Data Analysis: CSPs and Dynamics P3->P4 P5 Identify Binding Site and Mechanism P4->P5

Protocol 2: Supporting Computational and Biophysical Analyses

2.1 Objective To provide complementary data on this compound's binding affinity, potential molecular targets, and structural changes using computational docking and spectroscopic methods.

2.2 Materials

  • Software: Molecular docking program (e.g., AutoDock Vina), protein data bank (PDB) structures of potential targets (e.g., topoisomerase II, transcriptional regulators, or membrane-associated enzymes).
  • Instrumentation: FTIR Spectrometer.

2.3 Procedure

  • Molecular Docking:
    • Obtain the 3D crystal structure of a suspected protein target (e.g., from PDB).
    • Prepare the this compound structure for docking, optimizing its geometry and assigning charges.
    • Perform molecular docking simulations to predict the preferred binding orientation, binding affinity (estimated ΔG), and key interacting amino acid residues within the target's binding pocket [3] [4].
  • FTIR Spectroscopy:
    • Prepare a thin film of this compound alone and in combination with model lipid membranes.
    • Acquire FTIR spectra, focusing on the characteristic absorption regions.
    • Analyze shifts in the stretching vibrations of primary and secondary amine groups (v(NH)), as well as carbonyl groups, to investigate molecular interactions and structural changes during processes like water loss or membrane insertion [5].

Methodological Considerations and Troubleshooting

  • Sample Homogeneity: Inconsistent ssNMR spectra often stem from non-uniform sample reconstitution. Ensure thorough homogenization of the lipid-protein mixture and verify sample quality before data collection [2].
  • Drug Solubility: this compound has limited solubility in aqueous buffers. Using DMSO for stock solutions is effective, but the final DMSO concentration in the assay must be controlled (typically <1%) to avoid membrane-disrupting artifacts [1].
  • Integrating Data: A comprehensive understanding of this compound's action requires integrating results from all techniques. For instance, a docking pose suggesting interaction with a membrane-facing domain of a protein can be validated by ssNMR-detected CSPs in that region.

Summary of Techniques and Data Outputs

The table below summarizes the core methodologies and the type of information they provide in the context of this compound membrane interaction studies.

Technique Key Measurable Parameters Primary Information Gained
Solid-State NMR Chemical Shift Perturbations (CSPs); Signal intensities & line-shapes; Relaxation rates Atomic-level binding site; Protein/lipid dynamics; Conformational changes
Molecular Docking Estimated binding free energy (ΔG); Binding pose & residue interactions Putative binding mode & affinity; Structure-activity relationships (SAR)
FTIR Spectroscopy Stretching vibration shifts (e.g., v(NH), v(C=O)); Changes in absorption regions Molecular interactions & bonding; Structural changes upon heating/mixing

References

Ambazone synthesis by-products and purification

Author: Smolecule Technical Support Team. Date: February 2026

Ambazone Synthesis By-products

The synthesis of this compound can lead to several characteristic by-products and challenges. The main impurities identified are [1] [2]:

By-product/Impurity Chemical Name
BGHS 1,4-Benzoquinone guanylsemicarbazone [2]
Impurity II 1,4-Benzoquinone guanylhydrazone [1]
Impurity III 1,4-Benzoquinone bis-guanylhydrazone [1]
Elemental Sulfur Elementary sulfur (S) [1]

A major challenge in obtaining pharmaceutical-grade this compound is the difficulty in separating BGHS, as it has a chemical structure very similar to this compound itself [2]. Furthermore, the synthetic process typically yields high amounts of various by-products, synthetic intermediates, and decomposition products, complicating purification [3].

Purification Method for Pharmaceutical-Grade this compound

A two-step purification procedure has been developed to obtain a high-purity substance suitable for pharmaceutical use [1]. The following workflow outlines the key stages of this protocol:

cluster_step1 Step 1: Initial Maceration & Filtration cluster_step2 Step 2: Recrystallization Start Crude this compound (from synthesis) Maceration Macerate with non-polar solvent (e.g., Toluene, Benzene, o-Xylene, n-Hexane) Start->Maceration Filtration1 Filter the mixture Maceration->Filtration1 Solid1 Collect solid product Filtration1->Solid1 Dissolution Dissolve solid in polar solvent (e.g., DMF, aliphatic alcohols) Solid1->Dissolution Crystallization Induce crystallization Dissolution->Crystallization Filtration2 Filter the crystals Crystallization->Filtration2 Drying Dry the pure crystals Filtration2->Drying

Detailed Protocol

This protocol is designed to remove the specific impurities listed in the table above [1].

  • Step 1: Initial Maceration and Filtration

    • Procedure: Take the crude this compound product from the synthesis reaction and macerate it with a non-polar solvent.
    • Recommended Solvents: Toluene, Benzene, o-Xylene, or n-Hexane.
    • Action: After maceration, filter the mixture to separate the solid this compound from the solvent, which dissolves and removes certain impurities.
  • Step 2: Recrystallization

    • Procedure: Dissolve the solid product obtained from Step 1 in a polar solvent at an elevated temperature.
    • Recommended Solvents: Dimethylformamide (DMF) or certain aliphatic alcohols.
    • Action: Allow the solution to cool or use other methods to induce crystallization. The purified this compound will crystallize out of the solution. Filter these crystals and dry them thoroughly.

Key Considerations for Researchers

  • Analytical Control: To monitor the success of your purification, use analytical methods like High-Performance Liquid Chromatography (HPLC) to detect and quantify the known impurities before and after purification [1].
  • Polymorphism Awareness: Be aware that this compound can exist in both monohydrate and anhydrous forms [2]. The purification and drying conditions can influence which solid form you obtain, which may have implications for the final product's properties.

References

Technical Support Center: Ambazone Solid Form Stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the main solid forms of Ambazone and their key stability concerns? this compound can exist in several solid forms, each with distinct stability profiles. The most common forms are the Monohydrate, Anhydrous, and Acetate Salt Solvate. The primary stability concerns involve their sensitivity to temperature and relative humidity (RH), which can cause reversible or irreversible transformations between forms, potentially affecting solubility and efficacy [1] [2].

Q2: Under what conditions does the this compound Monohydrate convert to the Anhydrous form, and is this reversible? The transformation between the Monohydrate and Anhydrous forms is reversible. The monohydrate loses its water molecule upon heating and can reabsorb moisture under humid conditions to revert to the monohydrate structure [1] [2].

Q3: Why would my novel this compound salt formulation revert to the monohydrate during stability testing? This is a known characteristic of the this compound Acetate Salt Solvate. Despite its excellent initial solubility and dissolution rate, this form is metastable and transforms to the monohydrate on storage at elevated temperature and RH [1] [2]. This underscores the need for controlled storage conditions (low humidity) if the acetate salt solvate is to be used.

Stability Data at Different Temperature & Humidity Conditions

The following table summarizes the stability and transformation behavior of different this compound solid forms, crucial for designing stability studies and selecting appropriate storage conditions.

Table 1: Stability and Transformation Profile of this compound Solid Forms

Solid Form Crystal Structure Transformation Trigger Transformation Type Key Stability Findings
Monohydrate Infinite 3D network with water molecules [1] [2] Elevated Temperature [1] [2] Reversible to Anhydrous [1] [2] Stable at room temperature and ambient humidity.
Anhydrous 2D network via hydrogen bonds [1] [2] Elevated Relative Humidity [1] [2] Reversible to Monohydrate [1] [2] Form is maintained under dry conditions.
Acetate Salt Solvate Novel salt solvate structure [1] [2] Elevated Temperature & Humidity [1] [2] Irreversible transformation to Monohydrate [1] [2] Metastable form; offers superior solubility but requires controlled storage.

Detailed Experimental Protocols

Protocol 1: Investigating Solid-State Transformations via Thermal Analysis

This protocol is used to study the dehydration of the monohydrate and the thermal stability of the anhydrous and salt solvate forms.

  • Objective: To characterize the thermal behavior and dehydration properties of this compound solid forms.
  • Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
  • Detailed Procedure:
    • Sample Preparation: Place 2-5 mg of the this compound solid form (e.g., monohydrate) into an open, tared TGA/DSC platinum or aluminum crucible.
    • Instrument Setup: Equilibrate the instrument at 25°C. Use a dynamic nitrogen atmosphere (flow rate: 50 mL/min) to remove evolved vapors.
    • Temperature Program: Heat the sample from 25°C to 300°C at a constant heating rate (β) of 10°C per minute [3].
    • Data Collection:
      • In TGA, monitor the mass loss as a function of temperature. A mass loss step corresponding to ~5% (theoretical for one water molecule) indicates dehydration of the monohydrate.
      • In DSC, record the heat flow. Endothermic peaks correspond to dehydration or melting events.
  • Troubleshooting Tip: If the TGA curve shows a mass loss that does not align with theoretical values, the sample may be a mixed hydrate or contain solvent. Confirm by coupling with evolved gas analysis (EGA).
Protocol 2: Monitoring Humidity-Induced Transformations

This method is critical for understanding the conditions under which the anhydrous form converts back to the monohydrate.

  • Objective: To determine the critical relative humidity for the anhydrous-to-monohydrate transformation.
  • Method: Dynamic Vapor Sorption (DVS).
  • Detailed Procedure:
    • Sample Preparation: Weigh 10-20 mg of the anhydrous this compound powder and load it into the DVS sample pan.
    • Instrument Parameters: Set the temperature to a constant 25°C. The initial RH should be 0% (dry nitrogen).
    • Sorption Cycle:
      • Expose the sample to a series of increasing RH steps (e.g., 10%, 20%, 30%, ... up to 90%).
      • At each step, hold until the mass change (dm/dt) is less than 0.002% per minute or for a maximum time (e.g., 120 minutes).
    • Data Analysis: Plot the mass change versus %RH. A sharp mass uptake of ~5% at a specific RH indicates the hydration of the anhydrous form to the monohydrate.
  • Troubleshooting Tip: If the sorption isotherm shows a continuous mass gain without a sharp step, it may suggest the formation of an amorphous phase that is hygroscopic.
Protocol 3: Structural Confirmation of Solid Forms

This is used to confirm the crystal structure of a newly synthesized form or to identify the product of a transformation.

  • Objective: To determine the crystal structure and confirm the solid form identity.
  • Method: Single-Crystal X-ray Diffraction (SC-XRD) and/or X-ray Powder Diffraction (XRPD).
  • Detailed Procedure for SC-XRD:
    • Crystal Selection: Select a single, well-formed crystal of the this compound form (e.g., monohydrate or acetate salt solvate).
    • Data Collection: Mount the crystal on a diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal disorder. Collect a full set of diffraction data.
    • Structure Solution: Solve the crystal structure using direct methods and refine it using a full-matrix least-squares procedure (e.g., with SHELXL-97) [1].
  • Procedure for XRPD:
    • Sample Preparation: Gently grind a small amount of the powder and load it into a sample holder, ensuring a flat surface.
    • Data Collection: Scan the sample over a 2θ range from 5° to 40° with a step size of 0.02°.
    • Data Analysis: Compare the diffraction pattern of your sample to the reference patterns of known forms to confirm identity or detect phase transformations.

Experimental Workflow & Transformation Pathways

The following diagram illustrates the logical relationships between the different this compound solid forms and the experimental conditions that trigger their transformation, providing a clear overview for experimental planning.

G Start Start: this compound Solid Form Monohydrate Monohydrate Form (3D Network) Start->Monohydrate Anhydrous Anhydrous Form (2D Network) Start->Anhydrous AcetateSalt Acetate Salt Solvate (Metastable) Start->AcetateSalt Monohydrate->Anhydrous  Heating & Dryness (Dehydration) Anhydrous->Monohydrate  High Relative Humidity (Hydration) AcetateSalt->Monohydrate  High Temp & Humidity (Irreversible)

Diagram 1: this compound Solid Form Transformation Pathways

This generalized workflow outlines the key steps for characterizing the stability of this compound solid forms, integrating the protocols described above.

G Step1 1. Sample Preparation & Solid Form Synthesis Step2 2. Stress Condition Testing (Heat, Humidity, Light) Step1->Step2 Step3 3. Stability Indicating Analytics (XRPD, TGA/DSC, DVS) Step2->Step3 Step4 4. Data Analysis & Form Identification Step3->Step4 Step5 5. Decision: Proceed or Re-formulate Step4->Step5 Step5->Step1  Form Unstable

Diagram 2: Solid-State Stability Assessment Workflow

References

Technical Support Guide: Ambazone Polymorph Control

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

What solid forms of Ambazone are known? Researchers have identified and characterized several solid forms of this compound [1] [2]:

  • This compound Monohydrate (AMB·H₂O): Features an infinite three-dimensional network stabilized by water molecules [2].
  • This compound Anhydrous (AMB): Forms a two-dimensional network through hydrogen bonds and can reversibly transform to/from the monohydrate depending on environmental conditions [2].
  • This compound Acetate Salt Solvate: A novel form that demonstrates significantly improved solubility and dissolution rate compared to other forms [2].
  • This compound-Lipoate Salt (AMB·LA): A salt formed with lipoic acid, creating a new crystalline phase (triclinic system) with distinct thermal behavior [1].

How do this compound forms transform between each other? The solid forms of this compound can undergo conversions under specific stressors, which is a critical consideration for process control and storage [2]:

  • The monohydrate and anhydrous forms undergo reversible transformation based on temperature and humidity [2].
  • The acetate salt solvate, while offering superior solubility, transforms back to the monohydrate under elevated temperature and high relative humidity storage conditions [2].

Why is controlling the solid form of this compound important? The solid form can profoundly impact key pharmaceutical properties. For this compound, the acetate salt solvate form shows a substantial improvement in solubility and dissolution rate in both water and physiological media compared to the free base forms. This directly influences the drug's potential bioavailability and clinical efficacy [2].

Experimental Protocols & Characterization Data

Preparation of this compound Salts

1. This compound-Lipoate Salt (AMB·LA) via Solvent-Drop Grinding [1]

  • Materials: this compound (AMB), α-Lipoic Acid (LA), Ethanol (PA grade).
  • Procedure:
    • Place this compound and α-lipoic acid in a 1:1 molar ratio (e.g., 255.3 mg AMB + 206.32 mg LA) into an agate mortar.
    • Add 2 mL of ethanol dropwise to the solid mixture.
    • Grind the mixture continuously at room temperature until a dried compound is obtained.
    • Characterize the resulting solid using XRPD to confirm the formation of a new crystalline phase.

2. This compound Acetate Salt Solvate [2]

  • Key Finding: This form was obtained and its structure elucidated primarily by Single-Crystal X-ray Diffraction (SC-XRD) [2]. The specific solvent and crystallization conditions (e.g., cooling, evaporation) used to produce these single crystals are not detailed in the provided literature.
Characterization of this compound Solid Forms

The properties of different this compound forms are summarized in the table below.

Table 1: Characterization of this compound Solid Forms

Solid Form Crystal System / Structure Key Thermal & Stability Characteristics Key Performance & Solution Properties
Monohydrate (AMB·H₂O) Determined by SC-XRD [2] Reversible transformation with anhydrous form; stable under specific humidity [2] Serves as a baseline for solubility and dissolution rate comparisons [2]
Anhydrous (AMB) Determined by SC-XRD; 2D hydrogen-bonded network [2] Reversible transformation with monohydrate [2] Serves as a baseline for solubility and dissolution rate comparisons [2]
Acetate Salt Solvate Determined by SC-XRD [2] Good thermal and solution stability; transforms to monohydrate at high temperature/humidity [2] Substantially improved solubility and dissolution rate in water and physiological media [2]
This compound-Lipoate Salt (AMB·LA) Triclinic system (from powder pattern indexing) [1] Different thermal behavior (DSC/TG) than starting materials [1] Formation confirmed by FTIR suggesting deprotonation of acid and protonation of amine [1]
Troubleshooting Guide: Common Issues and Solutions

Table 2: Troubleshooting this compound Crystallization Experiments

Problem Possible Cause Suggested Solution
Inconsistent Solid Form Uncontrolled humidity leading to hydrate/anhydrous transformation [2] Precisely control temperature and relative humidity during crystallization and storage.
Failure to Obtain Acetate Salt Solvate Incorrect crystallization conditions or transformation during isolation Use SC-XRD to elucidate structure and optimize crystallization parameters from a single crystal; control storage conditions to prevent conversion [2].
Unexpected Solid Form Spontaneous formation of a more stable polymorph (disappearing polymorph) [3] Document all solvent and grinding conditions meticulously; use seed crystals of the desired form to guide crystallization [3].
Low Solubility of Resulting Solid Isolation of the stable monohydrate or anhydrous form instead of a salt [2] Target salt forms (e.g., acetate, lipoate) and confirm salt formation via FTIR and XRPD [1] [2].

Workflow for Polymorph Identification and Control

The following diagram illustrates the logical workflow for identifying and controlling this compound polymorphism, based on the characterized forms and their relationships.

AmbazoneWorkflow Start Start Crystallization Experiment Char Characterize Solid Form (PXRD, DSC, FTIR) Start->Char Decision Form Identified? Char->Decision Monohydrate Monohydrate Form Decision->Monohydrate e.g., 3D network Anhydrous Anhydrous Form Decision->Anhydrous e.g., 2D network Acetate Acetate Salt Solvate Decision->Acetate Improved solubility Lipoate Lipoate Salt Decision->Lipoate New crystalline phase ControlHumidity Control Humidity (Reversible Conversion) Monohydrate->ControlHumidity Anhydrous->ControlHumidity AvoidHumidity Avoid High Temp/Humidity (Prevents conversion to monohydrate) Acetate->AvoidHumidity ConfirmSalt Confirm Salt Formation via FTIR/XRPD Lipoate->ConfirmSalt

References

FAQ: Understanding and Mitigating Ambazone Mutagenicity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism behind Ambazone's mutagenicity? The mutagenicity of this compound is primarily associated with its metabolic activation. The Ames test indicates that this compound can show low mutagenic activity on its own, but this activity increases significantly in the presence of a metabolic activation system (S9 mix) [1]. This suggests that liver enzymes convert this compound into more reactive, mutagenic metabolites.

Q2: Which structural features of this compound are linked to mutagenicity? While specific studies on this compound's structure are limited, research on related compounds provides strong clues. The thiourea moiety within its structure is a known pharmacophore that can interact with enzymes like tyrosinase and is suspected to contribute to genotoxic activity [2]. Furthermore, studies on flavonoids suggest that certain structural patterns—like a free hydroxyl group at position 3, a double bond between positions 2 and 3, and a keto-group at position 4—can be essential for mutagenic activity [3]. This compound shares some of these features, making them a focus for modification.

Q3: What are the main strategies to reduce this compound's mutagenic potential? The key is to disrupt the metabolic pathways that lead to reactive metabolites. The following table summarizes the core strategies:

Strategy Objective Key Considerations / Proposed Actions
Structural Modification Alter the molecule to block metabolic activation or reduce interaction with DNA [3]. Target the thiourea group and the quinone-diimide structure for analog synthesis [1] [2].
Formulation Optimization Prevent the formation of mutagenic impurities and decomposition products during storage [1]. Develop solid, stable crystalline forms. Control temperature and pH to minimize degradation [1].
Co-administration Use alongside an antioxidant to quench reactive oxygen species (ROS) [3]. Test compounds like N-acetylcysteine in combination studies.

Troubleshooting Guide: Experimental Protocols

Issue: High mutagenic potential is observed in initial Ames tests with metabolic activation.

Step 1: Confirm the Result with a Standardized Ames Test

  • Objective: To verify the mutagenic potential of this compound and its analogs with and without metabolic activation.
  • Protocol:
    • Strains: Use Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions). TA102 is also recommended for detecting oxidative mutagens [3].
    • Metabolic Activation: Prepare the S9 mix from rat liver induced with Aroclor 1254.
    • Procedure: Pre-incubate the test compound (e.g., 0.2-150 nmol/plate based on flavonoid studies) with the bacterial strain and S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition) for 20-30 minutes at 37°C [3].
    • Analysis: Add top agar and plate. After incubation, count the revertant colonies. A dose-dependent increase of twice the spontaneous revertant count (Mutagenic Index > 2) is considered a positive result [3].

Step 2: Investigate the Mechanism via Enzyme Inhibition Kinetics

  • Objective: To determine how this compound interacts with metabolic enzymes like tyrosinase.
  • Protocol:
    • Assay Setup: Use mushroom or human tyrosinase with L-DOPA as a substrate in a phosphate buffer (20 mM, pH 6.8) [4].
    • Kinetic Analysis: Add varying concentrations of the this compound analog to the enzyme solution. After a brief incubation, initiate the reaction with L-DOPA.
    • Data Analysis: Monitor the formation of dopachrome at 475 nm. Plot the reaction rates (V) against substrate concentrations in a Lineweaver-Burk plot. This will reveal whether the inhibitor is competitive, non-competitive, or uncompetitive [4]. Thiourea-containing drugs like this compound often act as non-competitive inhibitors [2].

Step 3: Perform In Vitro Cytotoxicity and Anti-melanogenesis Assays

  • Objective: To ensure that structural modifications reduce mutagenicity without compromising therapeutic activity.
  • Protocol:
    • Cell Line: Use B16F10 murine melanoma cells.
    • Cytotoxicity: Treat cells with analogs (e.g., at 20 μM) and measure cell viability using assays like WST-1 to establish a non-toxic concentration range [2].
    • Melanin Content: Stimulate cells with α-MSH or other agents. Treat with the test compounds for a set period, then lyse the cells and measure the melanin content spectrophotometrically. Compare the reduction in melanin to positive controls like kojic acid [2].

The following diagram illustrates the decision-making workflow for troubleshooting mutagenicity based on the experimental protocols above.

Start High Mutagenicity in Initial Ames Test Step1 Step 1: Confirm with Standardized Ames Test Start->Step1 Step2 Step 2: Mechanism Investigation via Enzyme Kinetics Step1->Step2 Decision1 Mutagenicity confirmed and mechanism understood? Step2->Decision1 Step3 Step 3: Validate Therapeutic Activity in Cell-based Assays Decision2 Therapeutic activity retained? Step3->Decision2 Decision1->Step1 No, refine test Decision1->Step3 Yes Decision2->Step2 No, explore new analogs Strategy Proceed to Lead Optimization: - Refine most promising analogs - Conduct advanced toxicology studies Decision2->Strategy Yes

References

Ambazone incomplete gastrointestinal absorption solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Absorption Challenge

The core issue is that ambazone is incompletely and variably absorbed from the gastrointestinal tract. Experimental studies in rats and mice indicate an absorption extent of approximately 35% to 50% [1] [2].

A key biophysical property contributing to this challenge is its low hydrophobicity, which limits its passive diffusion through intestinal membranes [2]. Furthermore, this compound's solubility is highly dependent on the solvent, being poorly soluble in water but more soluble in organic solvents like dimethyl formamide [1].

The table below summarizes the key properties related to its absorption:

Property Characteristic & Impact on Absorption
Oral Bioavailability Incomplete; ~35-50% absorption in animal studies [1] [2].
Hydrophobicity Low; reduces passive, hydrophobic-driven diffusion across cell membranes [2].
Aqueous Solubility Very poor (0.2 mg/100 mL water) [1]; limits dissolution in gastrointestinal fluids.
pKa & Charge States Multiple protonation states; the neutral/singly charged forms may interact differently with membranes and DNA [2].

Proposed Solutions & Experimental Approaches

Your research can focus on two main strategies: enhancing the drug's solubility and improving its permeability across the intestinal barrier.

Strategy 1: Solubility and Dissolution Enhancement
  • Nanocrystal Technology: One of the most promising approaches is to create This compound nanocrystals or nanosuspensions. Reducing the particle size to the nanoscale dramatically increases the surface area, which can enhance the dissolution rate and potentially saturation solubility [3].
  • Solid Dispersion Systems: Explore the use of nanostructured lipid carriers (NLCs) or solid lipid nanoparticles (SLNs). These lipid-based systems can encapsulate poorly soluble drugs like this compound, facilitating its solubilization in the gut [3].
  • Self-Emulsifying Systems: Formulate self-nanoemulsifying drug delivery systems (SNEDDS). These isotropic mixtures of oils, surfactants, and co-surfactants form fine oil-in-water nanoemulsions upon gentle agitation in the GI tract, keeping the drug in a solubilized state [3].
Strategy 2: Permeability and Absorption Enhancement
  • Permeation Enhancers: Incorporate safe and effective permeation enhancers into the formulation. These excipients can temporarily and reversibly disrupt the tight junctions between intestinal epithelial cells or fluidize the cell membrane, potentially improving the paracellular or transcellular transport of this compound [3].
  • Targeting Lymphatic Transport: Design formulations that promote uptake via the lymphatic system, such as lipids or lipophilic prodrugs. This pathway bypasses first-pass liver metabolism and can be particularly beneficial for poorly absorbed compounds. Absorption via M-cells in the Peyer's patches is a key mechanism here [3].

Experimental Workflow & Methodologies

To systematically investigate and resolve the absorption issue, you can follow this experimental workflow:

G Problem Identification\n(Low this compound Absorption) Problem Identification (Low this compound Absorption) Pre-formulation Analysis Pre-formulation Analysis Problem Identification\n(Low this compound Absorption)->Pre-formulation Analysis Formulation Strategy Selection Formulation Strategy Selection Pre-formulation Analysis->Formulation Strategy Selection A: Nano-formulations A: Nano-formulations Formulation Strategy Selection->A: Nano-formulations B: Lipid-Based Systems B: Lipid-Based Systems Formulation Strategy Selection->B: Lipid-Based Systems C: Permeation Enhancers C: Permeation Enhancers Formulation Strategy Selection->C: Permeation Enhancers In-Vitro Characterization In-Vitro Characterization A: Nano-formulations->In-Vitro Characterization B: Lipid-Based Systems->In-Vitro Characterization C: Permeation Enhancers->In-Vitro Characterization Permeability & Transport Studies Permeability & Transport Studies In-Vitro Characterization->Permeability & Transport Studies In-Vivo Animal Studies In-Vivo Animal Studies Permeability & Transport Studies->In-Vivo Animal Studies Data Analysis & Formulation Optimization Data Analysis & Formulation Optimization In-Vivo Animal Studies->Data Analysis & Formulation Optimization

Key Experimental Models and Protocols
  • Pre-formulation Analysis

    • Solubility Studies: Determine the equilibrium solubility of this compound in various buffers (simulating different GI pH levels) and potential lipid/surfactant excipients. This is crucial for selecting components for lipid-based formulations [3].
    • pKa Determination: Use potentiometric or spectrophotometric titrations to confirm the pKa values of this compound (reported at 6.22, 7.39, and 10.69), as the charge state significantly influences membrane interaction and permeability [2].
  • In-Vitro Characterization of New Formulations

    • Particle Size and Zeta Potential: For nano-formulations, use Dynamic Light Scattering (DLS) to measure the particle size (PDI) and zeta potential. This assesses physical stability and potential for mucosal interaction [3].
    • Drug Release (Dissolution) Testing: Use USP apparatus to compare the dissolution profile of the new formulation (e.g., nanocrystals) against plain this compound in physiologically relevant media [3].
  • Permeability and Transport Studies

    • Caco-2 Cell Model: This is the gold-standard in-vitro model. Culture Caco-2 cells on permeable supports until they differentiate into an enterocyte-like monolayer.
      • Protocol: Measure the apparent permeability (Papp) of this compound from both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. Include well-established high/low permeability controls. Use specific inhibitors to study endocytic pathways (e.g., clathrin-mediated, caveolae-mediated) [3].
    • Mucus Permeation Studies: Use mucin-based gels or the CACO-2/HT29-MTX co-culture model to simulate the mucus layer and assess whether your formulation can penetrate this critical barrier [3].
  • In-Vivo Animal Studies

    • Pharmacokinetic Studies in Rats/Mice: This is essential for confirming the efficacy of your formulation.
      • Protocol: Administer the optimized this compound formulation and a control solution orally to animals (fasted). Collect blood samples at predetermined time points over 24 hours. Analyze plasma for this compound concentration using a validated method (e.g., HPLC-UV, LC-MS/MS). Calculate key PK parameters: AUC (Area Under the Curve, reflects total absorption), Cmax (peak concentration), and Tmax (time to Cmax). A significant increase in AUC and Cmax for the new formulation would indicate successful enhancement of oral absorption [2].

Frequently Asked Questions (FAQs)

Q1: Why is the Caco-2 cell model preferred for initial permeability screening? A1: The Caco-2 cell monolayer is a widely accepted in-vitro model that mimics the human intestinal epithelium. It expresses tight junctions, microvilli, and various transporters, allowing for a controlled, high-throughput assessment of a drug's permeability and potential transport mechanisms before moving to more complex and costly in-vivo studies [3].

Q2: What are the critical quality attributes (CQAs) for an this compound nanocrystal formulation? A2: The primary CQAs are: 1) Mean Particle Size and Distribution (PDI), which directly impacts dissolution rate; 2) Crystalline State (to ensure physical stability and desired dissolution); and 3) Zeta Potential, which indicates the colloidal stability of the nanosuspension and prevents aggregation [3].

Q3: Are there any known stability issues with this compound that could complicate formulation? A3: Yes, obtaining pharmaceutical-grade this compound is noted to be difficult due to high amounts of synthetic intermediates and decomposition products. Its melting point is 192–194 °C (with decomposition). Therefore, thorough characterization using techniques like DSC, PXRD, and FTIR is recommended to ensure the stability of the active ingredient and the final formulation [1] [4].

References

Ambazone salt formation for enhanced properties

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary benefit of forming an ambazone salt? The main advantage is the significant improvement in key physicochemical properties. Research on the this compound salt with p-aminobenzoic acid (AMB-PABA) shows its solubility in deionized water is approximately twice that of pure this compound [1]. Other salt forms, like the this compound acetate salt solvate, also demonstrate a substantial improvement in solubility and dissolution rate compared to the parent forms [2].

  • How can I confirm that a salt has formed, rather than a co-crystal? Salt formation is generally predicted by the ΔpKa rule. A ΔpKa (pKa base - pKa acid) greater than 3 typically favors salt formation [1] [3]. For the AMB-PABA system, the ΔpKa is 5.84, strongly indicating a salt [1]. Experimentally, you can confirm this using:

    • FTIR Spectroscopy: Look for evidence of proton transfer, such as the appearance of carboxylate bands and shifts in N-H stretching vibrations [1].
    • PXRD: A unique diffraction pattern distinct from the starting materials confirms a new solid form has been created [1].
    • DSC: The new form will exhibit distinct thermal events (e.g., melting point, dehydration) compared to the original compounds [1].
  • My this compound salt is unstable under high humidity. What can I do? This is a known challenge. The this compound acetate salt solvate, for instance, transforms back to the this compound monohydrate when stored at elevated temperature and relative humidity [2]. To manage this:

    • Control Storage Conditions: Store the salt form in a controlled, dry environment.
    • Characterize the Transformation: Use techniques like DSC and variable-humidity PXRD to understand the specific conditions that trigger the conversion and define safe storage boundaries [2].
  • Does forming a salt improve biological activity? Yes, studies indicate that it can. For the AMB-PABA salt, optical density results demonstrated a significantly enhanced antibacterial effect against Gram-negative bacteria compared to this compound or PABA alone [1].

Comparison of this compound Solid Forms

The table below summarizes key data for different this compound solid forms to help in your selection and development process.

Solid Form Key Characteristics Solubility & Dissolution Stability Notes
This compound Monohydrate [2] Crystallizes in a monoclinic system with a 3D network involving water molecules. Reversible dehydration to anhydrous form. Lower solubility profile. Stable under standard conditions, dehydration upon heating.
This compound Anhydrous [2] Forms a 2D network via hydrogen bonds. Lower solubility profile. Reversibly transforms to the monohydrate under appropriate humidity.
AMB-PABA Salt [1] ΔpKa of 5.84; confirmed by FTIR and PXRD. DSC shows first dehydration at 89°C. Solubility in water ~2x that of pure this compound. Information not specified in search results.
This compound Acetate Salt Solvate [2] Novel salt solvate characterized by SC-XRD. Substantial improvement in solubility and dissolution rate in water and physiological media. Good thermal and solution stability; transforms to monohydrate at high temperature/humidity.

Experimental Protocols

Protocol 1: Salt Screening via Slurry Crystallization

This method is effective for discovering new solid forms like salts and cocrystals [3].

  • Preparation: Weigh 50-100 mg of this compound and an equimolar amount of your selected coformer (e.g., p-aminobenzoic acid) into a vial.
  • Slurrying: Add 0.5-1.0 mL of a solvent (e.g., ethanol, methanol, or a water-alcohol mixture) to create a slurry. The solvent should be enough to wet the solid and form a stirrable mixture.
  • Agitation: Cap the vial and stir the slurry using a magnetic stirrer for 24-48 hours at room temperature.
  • Isolation: After the agitation period, filter the solid product.
  • Drying: Gently dry the filtered solid under ambient conditions or in a vacuum desiccator.
  • Analysis: Proceed to characterize the resulting solid using PXRD, DSC, and FTIR to confirm the formation of a new phase.
Protocol 2: Confirming Salt Formation via FTIR Spectroscopy

Fourier-transform infrared spectroscopy is a key technique for confirming proton transfer in salt formation [1].

  • Sample Preparation: Prepare finely ground pellets of your sample (and starting materials for comparison) with potassium bromide (KBr).
  • Data Collection: Acquire FTIR spectra in the range of 4000–400 cm⁻¹.
  • Spectral Analysis: Compare the spectrum of your product with those of this compound and the coformer. Key indicators of salt formation include:
    • The appearance of carboxylate stretching bands typically between 1650-1550 cm⁻¹ (asymmetric) and 1400-1300 cm⁻¹ (symmetric), which replaces the C=O stretching band of the acid.
    • Significant shifts in the N-H stretching vibrations due to changes in hydrogen bonding.
    • A unique fingerprint region that differs from a simple superposition of the starting materials' spectra.

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
No new solid form is obtained after slurry crystallization. The coformer is not suitable (ΔpKa may be too low). The solvent system is not conducive. Choose a coformer with a higher ΔpKa. Screen a wider range of solvents (polar, non-polar, protic, aprotic). Increase the agitation time to 5-7 days.
The product is an oil or amorphous solid. The kinetics of crystallization are too fast, leading to a disordered solid. Use anti-solvent or slow evaporation techniques to promote slow crystal growth. Try temperature-cycling to encourage ordering.
The salt form is hygroscopic or unstable. The crystalline structure has a high affinity for water or is metastable under ambient conditions. Identify the critical relative humidity (RH) for transformation using stability chambers. Formulate the salt in a dry environment and use protective packaging.

Workflow for this compound Salt Formation & Characterization

This workflow outlines the key stages from initial screening to final confirmation of a new this compound salt.

References

Understanding Ambazone and Potential Interference Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

What is Ambazone? this compound is an orally active, membrane-active antitumor agent that also exhibits antibacterial and weak antiviral activities [1]. Its molecular weight is 237.28 g/mol, with a chemical formula of C8H11N7S [1].

Chemical Structure and Properties: The structure of this compound, a hydrazone derivative, provides clues to its behavior in analytical systems. It is a derivative of aminoguanidine [2]. Aminoguanidine itself is a highly nucleophilic molecule that can react with carbonyl reactive intermediates and is known to deplete pyridoxal phosphate (the active form of vitamin B6) [2]. The formation of hydrazones, like this compound, is a known strategy to mitigate this unwanted reaction while retaining bioactive properties [2]. This reactive nature suggests a potential for interference in assays.

Mechanisms of Interference: Based on its properties, this compound could cause interference in two primary ways:

  • Chemical Reactivity: The molecule may directly interact with assay components, such as antibodies in an immunoassay.
  • Spectroscopic Interference: If your analytical method relies on UV-Vis detection (e.g., HPLC-UV), this compound's strong color (brown to dark brown appearance) [1] indicates it absorbs light strongly in the visible range, which could lead to baseline disturbances or overlapping peaks with your analyte of interest.

A Framework for Troubleshooting Interferences

The general process for investigating assay interferences can be adapted for troubleshooting issues with this compound. The following workflow outlines a systematic approach.

Start Start: Suspected Assay Interference Step1 Perform Serial Dilution Start->Step1 Step2 Use Alternate Testing Method Step1->Step2 Step3 Apply Blocking Reagents Step2->Step3 Decision Results consistent across methods? Step3->Decision EndYes Interference Ruled Out Decision->EndYes Yes EndNo Interference Confirmed Decision->EndNo No NextStep Characterize & Mitigate EndNo->NextStep

Serial Dilution with Analyte Recovery

This test checks if the measured analyte concentration decreases linearly when the sample is diluted.

  • Principle: A true analyte concentration will recover proportionally upon dilution. Non-linearity suggests interference [3].
  • Protocol:
    • Prepare a series of dilutions (e.g., 1:2, 1:4, 1:8) of the patient sample using the manufacturer-recommended diluent.
    • Measure the analyte concentration in each dilution.
    • Calculate the percent recovery for each dilution: (Measured Concentration / Expected Concentration) * 100.
  • Interpretation: Poor recovery upon initial dilution that plateaus at higher dilutions is indicative of an interfering substance [3].
Comparison with an Alternate Method

Using a method with different chemistry or detection principles can reveal method-specific interference.

  • Principle: Assays from different manufacturers use different antibodies and reagents that are not usually susceptible to the same interferences [3].
  • Protocol:
    • Analyze the sample using your primary method and a validated alternate method.
    • Compare the results, accounting for any known bias between the two methods.
  • Interpretation: A significant difference in results between methods is suggestive of interference [3].
Use of Blocking Reagents

These reagents can neutralize common interfering substances like heterophile antibodies.

  • Principle: Blocking reagents contain antibodies or other agents that bind to and "block" interferents without affecting the target analyte [3].
  • Protocol:
    • Split the sample into two aliquots.
    • Treat one aliquot with a commercial blocking reagent (e.g., heterophile blocking tubes).
    • Re-analyze both the treated and untreated aliquots.
  • Interpretation: A significant change in the measured analyte concentration in the treated sample suggests the presence of a blockable interference [3].

Key Considerations for Your Experiments

Aspect Consideration & Validation Need
Dilution Linearit Validate the dilution protocol in control samples to establish expected recovery. Some assays are sensitive to matrix effects from the diluent [3].
Method Comparison Understand the known bias and agreement between different methods before concluding that a difference is due to interference [3].
Blocking Reagents Use negative control samples to validate that the blocking reagent itself does not affect the assay before applying it to the suspect sample [3].

Frequently Asked Questions (FAQs)

Q1: What are the first steps when I suspect this compound is interfering with my assay? Begin by correlating the lab results with the clinical or experimental presentation. If results are inconsistent, apply the systematic troubleshooting workflow starting with a serial dilution study to check for non-linearity [3].

Q2: How can I distinguish between specific assay interference and general matrix effects? Matrix effects often affect a wide range of assays and are more consistent. Assay-specific interference, potentially from a compound like this compound, will likely only impact methods that rely on a particular interaction (e.g., a specific antibody). Using an alternate method is the best way to distinguish this [3].

Q3: The interfering substance is not blocked by standard reagents. What next? This suggests the interference may be specific to the chemical structure of this compound rather than a common heterophile antibody. Further characterization would be needed, such as sample pre-treatment with solid-phase extraction or using a chromatographic method (e.g., LC-MS/MS) to separate this compound from your target analyte.

References

Comparison of Ambazone and Other Oral Antiseptics

Author: Smolecule Technical Support Team. Date: February 2026

Antiseptic Agent Classification Primary Mechanism of Action Spectrum of Activity Key Efficacy Findings (Experimental Data) Common Formulations & Notes

| Ambazone | Thiosemicarbazone compound [1] | Not fully elucidated; shows low mutagenic activity and specific efficacy against gram-positive cocci [2]. | More effective against gram-positive cocci; also shows anti-tumor properties in lab studies on leukemia [2]. | Therapeutic dose in lab rats: 60–125 mg/kg [2]. Oral absorption is low (35-50%), with a half-life of 6-7 hours [2]. | • Primarily used in Russia, Eastern Europe [2]. • Not FDA-approved [2]. | | Chlorhexidine (CHX) | Cationic surfactant (Bisbiguanide) [3] | Binds to bacterial cell membranes; bacteriostatic at low concentrations, bactericidal at high concentrations [3]. | Broad spectrum; more effective against gram-positive bacteria; also active against fungi and some viruses [3]. | Considered a "gold standard" for efficacy [4]. Cytotoxicity can worsen conditions like oral mucositis [4]. | • Mouth rinses (0.12-0.2%), gels, varnishes [3]. • Common side effect: Tooth staining [3]. | | Cetylpyridinium Chloride (CPC) | Monocationic quaternary ammonium [3] | Binds to bacterial lipids, causing membrane damage and cell death [3]. | Broad spectrum; most effective against gram-positive bacteria and yeast [3]. | — | • Mouthrinses and toothpaste (0.05-0.10%) [3]. • Limited side effects [3]. | | Essential Oils (EOs) | Mixture of plant-derived compounds [3] | Denatures bacterial proteins and disrupts cell membranes [3]. | Broad spectrum, including antibacterial, antifungal, and antiviral activity [3]. | — | • Considered safe by the FDA with mild potential for irritation [3]. | | Povidone-Iodine (PVP-I) | Iodophor [3] | Oxidizes microbial proteins and nucleic acids [3]. | Very broad spectrum, effective against bacteria, spores, fungi, protozoa, and viruses [3]. | Superior biocompatibility; 57.2-fold less cytotoxic than CHX [4]. | • Used as a topical solution or spray [3]. • Risk of thyroid dysfunction with prolonged use [3]. |

Experimental Protocols for Efficacy Testing

For researchers aiming to conduct comparative studies, here are standard methodologies used in clinical trials to evaluate antiseptic efficacy, as demonstrated in recent literature.

  • Study Design: A common and robust design is a monocentric, controlled, randomized, blind cross-over study [4]. In this model, each volunteer uses every test product in a randomized sequence, which helps minimize inter-individual variability.
  • Primary Outcome Measurement: The key metric for efficacy is the reduction of viable aerobic bacteria, quantified as the log10-reduction of Colony Forming Units (CFU) [4].
  • Sample Collection: Bacterial samples are typically taken from two sites:
    • Buccal mucosa: Swabbed to measure biofilm on tissue surfaces [4].
    • Saliva: Collected to measure planktonic bacteria [4].
  • Testing Timeline: Samples are collected at multiple time points after a single rinse (e.g., 30 seconds) to measure both immediate and persistent activity. Common intervals include 1 min, 15 min, 30 min, and 60 min [4].

The diagram below illustrates this standardized workflow.

G Start Study Population: Healthy Volunteers A Randomized Cross-Over Allocation Start->A B Pre-Rinse Baseline Sampling (Buccal & Saliva CFU) A->B C Supervised Mouth Rinsing (30s) B->C D Post-Rinse Sampling at 1, 15, 30, 60 min C->D E Microbiological Analysis (Lab CFU Count) D->E F Data Analysis: Calculate lg-Reduction E->F

Key Insights for Researchers

  • This compound's Niche: this compound appears to be a specialized agent with a regional use history and a distinct profile from mainstream antiseptics like Chlorhexidine. Its unique anti-tumor properties in preclinical models may warrant further investigation beyond oral antisepsis [2].
  • Efficacy vs. Biocompatibility: A critical consideration in antiseptic selection is balancing potency with safety. While Chlorhexidine is highly effective, its cytotoxicity limits its use in sensitive patients [4]. Povidone-Iodine and hypochlorite-based rinses are being explored as alternatives with better biocompatibility profiles [4].
  • Microbiome Impact: Emerging research indicates that while antiseptics effectively reduce pathogens, they may also disrupt the commensal oral microbiota, potentially leading to dysbiosis with implications for systemic health [5] [6]. This is an important factor for long-term product development.

References

Comparative Solubility of Ambazone Salt Forms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the research on different ambazone salts.

Salt Form Reported Solubility / Dissolution Improvement Key Findings and Experimental Conditions
Acetate Salt Solvate [1] [2] Substantial improvement "Substantial solubility and dissolution rate improvement" in water and physiological media compared to this compound monohydrate and anhydrous forms.
Salt with p-Aminobenzoic Acid (PABA) [3] ~2x increase Dissolution measurements showed solubility in deionized water was approximately twice that of pure this compound [3].
Salt with Lipoic Acid [4] New crystalline phase confirmed Formed a new salt with different structural and thermal properties; explicit solubility comparison not provided in available data [4].
Salt with Niflumic Acid [5] Salt formation confirmed Salt formation was confirmed; explicit solubility data was not available in the abstract [5].

Experimental Methodologies Overview

The salt forms were created and characterized using standard solid-state chemistry techniques. Here are the typical protocols cited in the research:

  • Salt Preparation: The most common method used was solvent-drop grinding (SDG). This involves placing this compound and the co-former (e.g., lipoic acid, PABA) in a 1:1 molar ratio in an agate mortar and grinding them with a small amount of a solvent (e.g., ethanol) until dry [4] [5] [3].
  • Solid-State Characterization:
    • X-ray Powder Diffraction (XRPD): Used to confirm the formation of a new, distinct crystalline phase by comparing the diffraction patterns of the new solid with the starting materials [4] [3].
    • Fourier-Transform Infrared (FTIR) Spectroscopy: Employed to identify proton transfer from the acid to the basic this compound molecule, which confirms salt formation [4] [3].
    • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): Used to study the thermal behavior, stability, and dehydration events of the new solid forms [4] [3].
  • Solubility and Dissolution Measurements:
    • For the PABA salt, dissolution measurements were performed to compare its solubility in deionized water directly with that of this compound [3].
    • For the acetate salt solvate, powder dissolution measurements were conducted in both water and physiological media to assess the improvement in dissolution rate [1] [2].

Research Implications and Considerations

The drive to create this compound salts is primarily to overcome its poor solubility, which is a common strategy to enhance bioavailability [4]. The formation of a salt can lead to a higher dissolution rate in biological fluids, potentially improving the drug's clinical efficacy [1] [2].

It is important to note that while improved solubility is a major goal, other factors are critical for pharmaceutical development. For instance, the promising acetate salt solvate was found to transform back to the this compound monohydrate under elevated temperature and humidity, indicating a need for controlled storage conditions [1] [2]. Furthermore, some salts, like the one with PABA, demonstrated an added benefit of enhanced antibacterial activity, suggesting a potential for dual therapeutic advantage [3].

The following diagram outlines the general workflow for the development and evaluation of these this compound salt forms.

Start Start: Poor Solubility of this compound SaltScreening Salt Formation Screening (e.g., Solvent-Drop Grinding) Start->SaltScreening Charac Solid-State Characterization (XRPD, FTIR, DSC/TGA) SaltScreening->Charac Eval Performance Evaluation (Solubility, Stability, Bioactivity) Charac->Eval Decision Stable & Effective Salt? Eval->Decision Challenge Identified Challenges Decision->Challenge No End Alternative Salt Form Decision->End Yes Challenge->SaltScreening Re-screen

References

Ambazone mutagenicity testing AMES results

Author: Smolecule Technical Support Team. Date: February 2026

Ambazone Ames Test Data

Test System Metabolic Activation Result Key Findings / Notes
Ames Test (various Salmonella typhimurium strains) Without metabolic activation Negative Showed low mutagenic activity [1]
Ames Test (various Salmonella typhimurium strains) With metabolic activation Positive Showed potential for mutagenicity [1]

Experimental Protocol and Context

The methodology and context from the search results help interpret the data above.

  • General Ames Test Principle: The Ames test uses specially engineered strains of bacteria (like Salmonella typhimurium or Escherichia coli) that cannot produce the amino acid histidine (His-) [2] [3]. These bacteria are exposed to the test compound. If the compound causes a mutation that reverts the bacteria to a His+ state, they can grow on a histidine-deficient medium, and the number of revertant colonies indicates the compound's mutagenic strength [4] [3].
  • Metabolic Activation (S9 Fraction): Since bacteria lack mammalian metabolic systems, an external metabolic activation system is often added. This is typically a liver enzyme extract (S9 fraction) from rats treated with Aroclor 1254 [2] [3]. This step is crucial for detecting "indirect" mutagens that are not mutagenic themselves but are converted into mutagenic compounds through metabolic processes.
  • Interpreting this compound's Results: The conflicting results for this compound highlight the importance of metabolic activation. The positive result with S9 suggests that a metabolite of this compound, rather than the parent compound itself, may be responsible for the mutagenic effect [1].

Recommended Testing Strategy

For a comprehensive genotoxicity assessment, regulatory guidelines and scientific literature recommend a battery of tests rather than relying on a single assay [5]. The workflow below outlines a standard strategy for evaluating a compound like this compound.

Start Initial Genotoxicity Screening Ames Ames Test (Bacterial Reverse Mutation Test) Start->Ames Decision Ames Test Result? Ames->Decision InVitroMammalian In Vitro Mammalian Cell Assays Decision->InVitroMammalian Positive or Equivocal WoE Weight-of-Evidence Assessment Decision->WoE Negative InVivo In Vivo Follow-Up Studies InVitroMammalian->InVivo InVivo->WoE

Following this strategy provides a more reliable human risk assessment. For an Ames-positive compound like this compound (with S9), the typical follow-up path includes [5] [6]:

  • In Vitro Mammalian Cell Tests: To assess genotoxicity in a more human-relevant cellular system (e.g., mouse lymphoma assay or in vitro micronucleus test) [5].
  • In Vivo Studies: To determine if the mutagenic effect occurs in a living mammal (e.g., in vivo micronucleus test or Comet assay) [5] [6].

Key Considerations for Researchers

  • Mechanistic Understanding is Crucial: For an Ames-positive compound, regulatory agencies emphasize the importance of understanding the mechanism behind the positive result. This involves investigating whether it's due to a bacterial-specific artifact, a known structural alert, or the formation of a reactive metabolite [6].
  • Regulatory Pathways Exist: An initial Ames-positive result does not automatically disqualify a compound from development. With a scientifically sound follow-up testing strategy and a clear mechanistic understanding, development may proceed based on a comprehensive weight-of-evidence argument [6].

References

Ambazone different crystal forms characterization

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Ambazone Crystal Forms

The table below summarizes the key characteristics of this compound's monohydrate, anhydrous, and acetate salt solvate forms as described in a 2014 study [1] [2].

Property This compound Monohydrate Anhydrous this compound This compound Acetate Salt Solvate
Crystal System Monoclinic [3] Information missing Information missing
Space Group P2₁/c [3] Information missing Information missing
Hydrogen Bond Network Infinite 3D network (involving water molecules) [1] [2] 2D network [1] [2] Information missing
Transformation Reversible dehydration to anhydrous form [1] [2] Reversible hydration to monohydrate [1] [2] Transforms to monohydrate at high temperature and humidity [1] [2]
Solubility & Dissolution Low (Baseline for comparison) [1] [2] Low (Similar to monohydrate) [1] [2] Substantially improved in water and physiological media [1] [2]
Stability Stable at room conditions [1] [2] Stable at elevated temperature [1] [2] Good thermal and solution stability; requires controlled storage [1] [2]
Potential Application Standard form Standard form Alternative for enhanced solubility and bioavailability [1] [2]

Experimental Methodologies

The characterization data in the table above was generated using standard solid-state analysis techniques [1] [2]:

  • Single-Crystal X-ray Diffraction (SC-XRD)

    • Purpose: To determine the precise molecular and crystal structure, including atomic arrangement, bond lengths, and bond angles.
    • Protocol: High-quality single crystals of each form were mounted on a diffractometer. The structures were solved (typically using direct methods) and refined with software like SHELXL-97 [1].
  • Thermal Analysis

    • Purpose: To study thermal behavior, including phase transitions, dehydration, and melting points.
    • Protocol: Techniques like Differential Scanning Calorimetry (DSC) were used. Samples were heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere, and heat flow was monitored to identify thermal events [1] [3].
  • X-ray Powder Diffraction (XRPD)

    • Purpose: To characterize the bulk material and monitor solid-form transformations.
    • Protocol: Patterns were collected for powdered samples using a diffractometer. Temperature-dependent XRPD (TD-XRPD) was employed to observe structural changes in situ during heating [1].
  • Powder Dissolution Measurements

    • Purpose: To compare the solubility and dissolution rate of the different forms.
    • Protocol: Excess solid was added to a dissolution medium (water or physiological buffer) and agitated. The concentration of this compound in solution was measured over time (e.g., by UV spectroscopy) to establish dissolution profiles [1] [2].
  • Accelerated Stability Studies

    • Purpose: To predict the physical and chemical stability of the forms under various storage conditions.
    • Protocol: Samples were stored in stability chambers at elevated temperatures and relative humidity (RH). They were periodically analyzed using XRPD and other techniques to detect any form changes or degradation [1] [2].

Transformation Pathways

The diagram below illustrates the phase transformations between the different this compound solid forms as identified in the study.

G Acetate Acetate Monohydrate Monohydrate Acetate->Monohydrate  High Humidity/Temp Anhydrous Anhydrous Monohydrate->Anhydrous  Dehydration Anhydrous->Monohydrate  Hydration

Transformation pathways between this compound solid forms

Conclusion and Research Implications

The 2014 study provides a foundational comparison, highlighting a clear trade-off:

  • The This compound acetate salt solvate offers a significant solubility and dissolution advantage, making it a candidate for further development where bioavailability is a concern [1] [2].
  • This advantage comes at the cost of physical stability, as it can revert to the less soluble monohydrate under stressful storage conditions, necessitating controlled formulation and packaging [1] [2].

For your work as a researcher or drug development professional, I would recommend:

  • Consulting newer literature to see if more stable or higher-performing solid forms have been discovered since 2014.
  • Replicating key experiments like XRPD and dissolution to verify these findings with your own samples.
  • Investigating other salt or cocrystal forms of this compound that might offer a better balance of solubility and stability.

References

Ambazone pharmacokinetics comparison species

Author: Smolecule Technical Support Team. Date: February 2026

Ambazone Pharmacokinetic Data in Animals

The table below summarizes the key pharmacokinetic parameters of this compound found in animal studies. Please note that direct comparisons are difficult due to differing experimental conditions.

Parameter Species & Findings
Absorption Mice/Rats: Incompletely absorbed from the gastrointestinal tract after oral administration, with an extent of about 35-50% [1] [2].

| Distribution | Mice: After oral administration, this compound binds only weakly to plasma proteins but exhibits relatively strong binding to red blood cells [1]. It does not cross the blood-brain barrier [2]. Rats (Tissue Distribution): The highest levels of radioactivity from a carbon-14 labeled this compound study were found in the liver, spleen, and lungs. Kidney levels were about 15% of those found in the liver and lungs [3]. | | Elimination | Mice/Rats: The biological half-life is reported to be approximately 6-7 hours [2]. |

Experimental Methodologies in Cited Studies

The data in the table above comes from specific experimental protocols. Here are the methodologies for the key studies:

  • Pharmacokinetics of ¹⁴C-Ambazone in Mice [3] [1]:
    • Objective: To investigate the distribution and fate of this compound.
    • Protocol: B6D2F1 mice were administered carbon-14 (¹⁴C) radiolabeled this compound. The distribution of the radioactive label in various tissues (liver, spleen, lungs, kidneys) was then measured and quantified, providing data on where the drug traveled in the body.
  • Bioavailability and Protein Binding [1]:
    • Objective: To determine oral absorption and plasma protein binding.
    • Protocol: The oral bioavailability was determined through pharmacokinetic studies in rats and mice. The binding to plasma proteins and red blood cells was assessed using experimental methods, though the specific technique (e.g., equilibrium dialysis) is not detailed in the provided excerpt.

Visualizing the Pharmacokinetic Profile of this compound

The following diagram synthesizes information from the search results to illustrate the documented journey of this compound in animal models.

Important Limitations and Research Gaps

When considering the available data, please be aware of the following critical limitations:

  • Dated Research: The core pharmacokinetic studies in animals were conducted in the 1980s and 1990s [3] [1] [4]. The field of pharmacokinetics has advanced significantly since then, and this information may not reflect current standards or understanding.
  • Lack of Comprehensive Data: Key pharmacokinetic parameters that are standard in modern research are largely absent. The search results provide no quantitative data on Volume of Distribution (Vd), Clearance (CL), or Area Under the Curve (AUC) for this compound.
  • Absence of Human Data: The search did not yield any published studies on this compound pharmacokinetics in humans. This is a major gap for drug development professionals.
  • Focus on Formulation: More recent scientific literature on this compound (post-2010) primarily focuses on improving its physical and chemical properties, such as creating new salts or co-crystals to enhance solubility and bioavailability [5] [6], rather than reporting new in vivo pharmacokinetic data.

References

Documented Mechanisms of Action and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key experimental findings on Ambazone's mechanisms and physicochemical properties from the available literature.

Table 1: Documented Mechanisms of Action of this compound

Mechanism Experimental Findings & Model Systems Key References
Membrane Activity Interacts nonspecifically with the inner phospholipid bilayer matrix of liposomes; induces an overall increase in cellular cAMP content in leukemia cells and macrophages. [1]
Immunomodulatory Effects In vitro concentration-dependent inhibition of Con A- or PHA-stimulated DNA synthesis (assessed via 3H-labelled thymidine incorporation) in human lymphocytes. [2]
Nucleic Acid Interaction Neutral/singly charged forms stabilize DNA; doubly positively charged form destabilizes DNA, as shown in DNA melting experiments. Weak mutagenic potential correlates with weak DNA interaction. [1]
Antibacterial Action Affinity for different cellular targets (membranes, nucleic acids, proteins) contributes to overall effect; inhibits bacterial DNA, RNA, and protein syntheses. [1]

Table 2: Key Physicochemical and Pharmacokinetic Properties

Property Findings Key References
pKa & Protonation Three protonation reactions with pKa values at 10.69, 7.39, and 6.22, leading to neutral, singly, or doubly positively charged species depending on pH. [1]
Solubility Very low solubility in water (0.2 mg/100 ml); highly soluble in DMSO (2.5 g/100 ml). Acetate salt solvate shows substantially improved solubility and dissolution rate. [3] [4]
Oral Absorption Incompletely absorbed from the gastrointestinal tract in rats and mice (about 35-50%). [1]
Protein & Cell Binding Weak binding to plasma proteins; relatively strong binding to red blood cells. [1]

Details of Key Experimental Protocols

Here is a deeper look into the methodologies of the core experiments cited in the tables.

  • Investigation of Membrane Interaction

    • Objective: To characterize the interaction of this compound with model membrane systems.
    • Methodology: Researchers used model membrane systems like liposomes. The interaction was monitored using spectrophotometric and fluorescence measurements. A key technique involved using the fluorescence probe 1-anilino-8-naphthalenesulfonic acid (ANS), which is sensitive to the polarity of its environment inside the lipid bilayer.
    • Interpretation: A change in the fluorescence of ANS upon addition of this compound indicated that the drug was interacting with the inner, hydrophobic area of the phospholipid bilayer. This interaction was characterized as nonspecific [1].
  • DNA Interaction Studies

    • Objective: To determine the effect of this compound on the stability of DNA's secondary structure.
    • Methodology: The study relied on DNA melting experiments. This technique involves heating a DNA solution and monitoring its absorbance at 260 nm. As DNA denatures (melts), the absorbance increases. The melting temperature (Tm) indicates the stability of the double helix.
    • Interpretation: this compound's effect depended on its charge. The neutral or singly positively charged species increased the melting temperature (Tm), indicating stabilization of the DNA double helix. In contrast, the doubly positively charged form decreased the Tm, indicating destabilization of the structure [1].
  • Immunomodulatory Activity Assay

    • Objective: To study the influence of this compound on the activation of human lymphocytes.
    • Methodology: Human lymphocytes isolated from healthy donors were stimulated with phytomitogens Concanavalin A (Con A) or Phytohemagglutinin (PHA) to trigger activation and proliferation. This compound was added to the cultures at different times relative to the mitogen. The rate of DNA synthesis, as a measure of cell proliferation, was quantified by measuring the incorporation of 3H-labelled thymidine into the DNA.
    • Interpretation: A concentration-dependent inhibition of DNA synthesis was observed. The inhibition was most potent when this compound was added at the same time as, or prior to, the mitogen, suggesting it interferes with early activation events [2].

Visualizing the Mechanisms and Workflows

The following diagrams summarize the primary mechanisms of action and a general experimental workflow for studying this compound, based on the findings from the search results.

G cluster_mechanisms Mechanisms of Action cluster_effects Observed Effects / Applications This compound This compound Membrane Membrane Activity (Nonspecific interaction) This compound->Membrane Immune Immunomodulation (Inhibits lymphocyte DNA synthesis) This compound->Immune DNA Nucleic Acid Interaction (Stabilizes/Destabilizes DNA) This compound->DNA Bacterial Antibacterial Action (Inhibits synthesis in bacteria) This compound->Bacterial Antitumor Antitumor Activity (Transplantable tumors in mice/rats) Membrane->Antitumor Immunoeffect Immunosuppressive Effect (In vitro) Immune->Immunoeffect DNA->Antitumor Antiseptic Oral Antiseptic (Used in some European countries) Bacterial->Antiseptic

G cluster_exp Experimental Phase cluster_analysis Analysis & Data Start Define Research Objective Exp1 Membrane Studies (Liposomes + Fluorescence probe ANS) Start->Exp1 Exp2 DNA Interaction Studies (DNA Melting Experiments) Start->Exp2 Exp3 Immunology Studies (Lymphocyte culture + 3H-thymidine) Start->Exp3 Exp4 Physicochemical Analysis (pKa, Solubility, Crystal Structure) Start->Exp4 A1 Fluorescence Spectra Exp1->A1 A2 DNA Melting Temperature (Tm) Exp2->A2 A3 DNA Synthesis Rate (CPM) Exp3->A3 A4 pKa, Solubility, Stability Exp4->A4

Interpretation and Research Implications

  • Predominant Mechanisms: The antitumor and antibacterial effects of this compound appear to be a combined result of its membrane-active properties and its ability to modulate immune responses, rather than a strong, direct action on DNA [1] [2].
  • Formulation is a Key Factor: The very low and pH-dependent solubility of the parent compound is a major pharmacokinetic limitation. Research into salt forms, like the acetate salt solvate, is critical for improving bioavailability and should be a central consideration in any modern drug development program [3].
  • Clinical Data Gap: The most significant limitation is the age and scope of the available data. The search results lack contemporary clinical trials in humans, head-to-head comparisons with modern therapeutics, or detailed safety and efficacy profiles required for regulatory approval in many regions. The promising animal data from the 1990s has not been followed by published clinical validation in the decades since [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

237.07966455 Da

Monoisotopic Mass

237.07966455 Da

Heavy Atom Count

16

LogP

1.23 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BYK4592A3Q

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ambazone is an antiseptic agent with potential antibacterial and antileukemic activity. Although the exact mechanism of action remains to be fully elucidated, ambazone appears to interfere with the membrane-bound nucleotide system by increasing the intracellular concentration of cAMP in leukemia cells and macrophages, which potentially contributes to this agent's antineoplastic activity. Furthermore, this agent's affinity for various cellular targets, i.e. membranes, nucleic acids and proteins, may contribute to the overall antibacterial effect.

ATC Code

R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AA - Antiseptics
R02AA01 - Ambazone

Pictograms

Irritant

Irritant

Other CAS

539-21-9

Wikipedia

Ambazone

Dates

Last modified: 08-15-2023
1: Fulga I, Neguţ M, Năşcuţiu AM, Nemet C, Toma F, Grigore L, Niţescu R, Marcu C, Nedelcu L, Spircu T. [Microbial sensitivity to ambazone (Faringosept) in pharyngeal samples from patients with acute infections of the upper respiratory tract]. Bacteriol Virusol Parazitol Epidemiol. 2007 Jan-Jun;52(1-2):19-27. Romanian. PubMed PMID: 18441955.
2: Löber G, Hoffmann H. Ambazone as a membrane active antitumor drug. Biophys Chem. 1990 Apr;35(2-3):287-300. Review. PubMed PMID: 2204445.
3: Janke B. [The effect of ambazone and ambazone derivatives on immunologic processes in human lymphocytes]. Pharmazie. 1990 Feb;45(2):126-7. German. PubMed PMID: 2339169.
4: Baumgart J, Wisniewski HG, Amlacher R, Zhukovskaya NV, Rentz E. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (ambazone) in mice. Neoplasma. 1989;36(4):393-400. PubMed PMID: 2770926.

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